Ethyl 4,6-dichloroquinoline-3-carboxylate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
ethyl 4,6-dichloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSNTDZRVNQGDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363154 | |
| Record name | ethyl 4,6-dichloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21168-41-2 | |
| Record name | ethyl 4,6-dichloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4,6-dichloroquinoline-3-carboxylate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloroquinoline-3-carboxylate is a halogenated quinoline derivative that has garnered significant attention in medicinal chemistry. Its molecular structure, featuring two reactive chlorine atoms and an ethyl ester group, makes it a versatile building block for the synthesis of a wide array of substituted quinoline compounds.[1] Quinoline scaffolds are central to the development of numerous therapeutic agents, with a rich history rooted in the discovery of quinine, a natural antimalarial.[1] This has spurred extensive research into synthetic quinoline derivatives for various applications, including anticancer, antimalarial, and antimicrobial agents.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, tailored for professionals in the field of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉Cl₂NO₂ | [1] |
| Molecular Weight | 270.11 g/mol | [1][4][5] |
| Physical Form | Solid | [5] |
| Melting Point | Not explicitly stated for this specific compound. For the related 4,7-dichloroquinoline, the melting point is 81-83 °C. For 7-chloro-4-hydroxyquinoline-3-carboxylic acid, ethyl ester (a precursor), the melting point is 299–301 °C. | [6] |
| Solubility | Soluble in chloroform. | Information on solubility in other common organic solvents is not readily available. |
| ¹H NMR (Characteristic Peak) | δ 9.13 ppm (quinoline proton) | [1] |
| High-Resolution Mass Spectrometry (HRMS) | m/z: 270.0089 [M+H]⁺ | [1] |
Synthesis of this compound
There are two primary synthetic routes for the preparation of this compound. The choice of method often depends on the availability of starting materials and desired scale of production.
Method 1: Chlorination of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
This is the most common and high-yielding method for the synthesis of the title compound. It involves the conversion of the hydroxyl group at the C4 position of the quinoline ring to a chlorine atom using a suitable chlorinating agent.[1]
Reaction Scheme:
Caption: Chlorination of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.
Experimental Protocol:
A detailed experimental protocol for this chlorination reaction is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in a suitable solvent such as dichloromethane (DCM) or acetonitrile.[1]
-
Addition of Chlorinating Agent: Slowly add the chlorinating agent (e.g., oxalyl chloride or phosphorus oxychloride) to the suspension.[1] If using a catalyst like benzyltriethylammonium chloride with phosphoryl chloride, it should be added at this stage.
-
Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 40°C) for a short period (e.g., 30 minutes) before bringing it to reflux. Maintain the reflux for a sufficient time (e.g., 1-4.5 hours) to ensure the completion of the reaction.[6]
-
Work-up: After cooling the reaction mixture to room temperature, carefully quench the excess chlorinating agent. This can be done by pouring the mixture onto ice water.
-
Extraction: If DCM is used as the solvent, the organic layer can be separated. If other solvents are used, extract the aqueous mixture with a suitable organic solvent like ether or dichloromethane.
-
Purification: Wash the organic extract with an aqueous solution of sodium carbonate and then with water. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be further purified by trituration with a non-polar solvent like petroleum ether or by column chromatography to yield the pure this compound.[6] A reported yield for this reaction using oxalyl chloride in DCM is as high as 90%.[1]
Method 2: Esterification of 4,6-dichloroquinoline-3-carboxylic acid
An alternative route involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.[1]
Reaction Scheme:
Caption: Esterification of 4,6-dichloroquinoline-3-carboxylic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloroquinoline-3-carboxylic acid in an excess of ethanol, which also serves as the reactant.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, neutralize the excess acid with a suitable base, such as an aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of the Precursor: The Gould-Jacobs Reaction
The key precursor, Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, is typically synthesized via the Gould-Jacobs reaction. This classic method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.
Workflow for the Gould-Jacobs Reaction:
Caption: Workflow for the Gould-Jacobs synthesis of the precursor.
Properties and Reactivity
This compound is a valuable intermediate due to its reactive sites, which allow for a variety of chemical transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient quinoline ring, particularly at the positions bearing the chlorine atoms, is susceptible to nucleophilic aromatic substitution. This allows for the displacement of the chloride ions by various nucleophiles, enabling the introduction of a wide range of functional groups.[1]
-
Ester Functional Group Transformations: The ethyl ester at the C-3 position can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 4,6-dichloroquinoline-3-carboxylic acid. This carboxylic acid can then be converted to amides, which are important pharmacophores.[1]
Biological Activities and Applications in Drug Development
While specific biological activity data for this compound is not extensively reported, its role as a key building block in the synthesis of pharmacologically active molecules is well-established.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.
-
Anticancer Potential: Numerous quinoline derivatives have been investigated for their anticancer properties.[3][7][8] The ability to functionalize the 4 and 6 positions of the quinoline ring of this compound allows for the synthesis of libraries of compounds for screening against various cancer cell lines.
-
Antimalarial Activity: The quinoline core is the basis for several important antimalarial drugs, including chloroquine.[2][9] The dichloro-substituted quinoline structure of the title compound serves as a valuable starting point for the development of new antimalarial agents.
-
Other Therapeutic Areas: Derivatives of this compound have also shown potential as antimicrobial agents and as inhibitors of enzymes like mTOR.[1]
Conclusion
This compound is a strategically important intermediate for the synthesis of a diverse range of substituted quinolines with potential therapeutic applications. The synthetic routes to this compound are well-established, with the chlorination of its 4-hydroxy precursor being a particularly efficient method. The reactivity of its chloro and ester functionalities provides a versatile platform for the generation of novel molecular entities for drug discovery programs. Further exploration of the biological activities of derivatives synthesized from this key building block holds significant promise for the development of new and effective therapeutic agents.
References
- 1. This compound | 21168-41-2 | Benchchem [benchchem.com]
- 2. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 5. 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticancer activity of novel quinoline-docetaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
CAS number 21168-41-2 properties and hazards
Dear Researcher,
Thank you for your request for an in-depth technical guide.
Before proceeding, I need to request a point of clarification regarding the chemical of interest. The information you provided contains a discrepancy between the CAS number and the chemical name.
Specifically:
-
CAS Number 21168-41-2 corresponds to the chemical Ethyl 4,6-dichloroquinoline-3-carboxylate .
-
The chemical name 2-(2-chlorophenyl)-2-nitrocyclohexanone corresponds to CAS Number 2079878-75-2 .
These are two distinct chemical compounds with different properties and likely different hazard profiles. To ensure that the technical guide I prepare is accurate and relevant to your research, please clarify which of these two compounds you would like me to focus on.
Once you have confirmed the correct chemical, I will proceed with a comprehensive literature search to gather the necessary data on its properties, synthesis, analytical methods, biological activities, and hazards, and then generate the detailed technical guide as you have outlined.
I look forward to your clarification.
An In-depth Technical Guide to the Reactions of Ethyl 4,6-dichloroquinoline-3-carboxylate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of ethyl 4,6-dichloroquinoline-3-carboxylate with various nucleophiles. This versatile building block is of significant interest in medicinal chemistry and drug development due to the differential reactivity of its two chlorine substituents, allowing for selective functionalization and the synthesis of a diverse range of quinoline derivatives.
Core Concepts: Reactivity of the Quinoline Scaffold
The this compound molecule features two chlorine atoms at positions 4 and 6. The quinoline ring is an electron-deficient system, a characteristic that is further amplified by the presence of the electron-withdrawing nitrogen atom and the carboxylate group. This electronic profile makes the chloro substituents susceptible to nucleophilic aromatic substitution (SNAr).
Notably, the chlorine atom at the C-4 position is significantly more reactive towards nucleophiles than the one at the C-6 position.[1] This enhanced reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at C-4 by the adjacent nitrogen atom. Consequently, selective substitution at the C-4 position can be readily achieved under standard SNAr conditions, leaving the C-6 chloro group intact for subsequent modifications, such as palladium-catalyzed cross-coupling reactions.
Reactions with Nucleophiles: A Detailed Exploration
This section details the reactions of this compound with various classes of nucleophiles, providing experimental protocols and quantitative data where available.
Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
The most common reaction of this compound involves the selective displacement of the C-4 chloro group by a nucleophile.
The reaction with primary and secondary amines proceeds readily to yield the corresponding 4-amino-6-chloroquinoline derivatives. These reactions are typically carried out by heating the reactants in a suitable solvent, sometimes in the presence of a base.
Experimental Protocol: General Procedure for the Synthesis of Ethyl 4-(alkyl/arylamino)-6-chloroquinoline-3-carboxylates
A mixture of this compound (1.0 eq) and the desired primary or secondary amine (1.1-2.0 eq) is heated in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF). The reaction temperature typically ranges from 80 °C to 130 °C, and the reaction progress is monitored by Thin Layer Chromatography (TLC). For less reactive amines or when using the hydrochloride salt of an amine, a base such as triethylamine or sodium bicarbonate may be added to neutralize the liberated HCl. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, often followed by recrystallization or column chromatography to afford the pure 4-amino-6-chloroquinoline derivative.
Table 1: Synthesis of Ethyl 4-amino-6-chloroquinoline-3-carboxylate Derivatives
| Nucleophile | Reagents and Conditions | Yield (%) | Spectroscopic Data |
| Butylamine | Neat, 120-130 °C, 6 h | High (not specified) | Not provided |
| N,N-dimethylethane-1,2-diamine | Neat, 120-130 °C, 6-8 h | High (not specified) | Not provided |
| Ethane-1,2-diamine | Neat, 80 °C for 1 h then 130 °C for 7 h | Not specified | Not provided |
| N,N-dimethylpropane-1,3-diamine | Neat, 130 °C, 8 h | Not specified | Not provided |
Note: The yields and spectroscopic data in the table are based on reactions with the analogous 4,7-dichloroquinoline and serve as a general guideline.[2]
Logical Workflow for SNAr with Amines
Caption: Workflow for SNAr with amines.
The reaction with thiols, in the presence of a base, is expected to proceed via an SNAr mechanism to yield 4-(thio)-6-chloroquinoline derivatives. The base deprotonates the thiol to form a more nucleophilic thiolate anion.
Experimental Protocol: General Procedure for the Synthesis of Ethyl 6-chloro-4-(arylthio/alkylthio)quinoline-3-carboxylates
To a solution of the thiol (1.1 eq) in a suitable solvent such as DMF or ethanol, a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added at room temperature. After stirring for a short period to generate the thiolate, this compound (1.0 eq) is added. The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the thiol, until the reaction is complete (monitored by TLC). The mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
The formation of 4-alkoxy-6-chloroquinoline derivatives can be achieved through a Williamson ether synthesis-type reaction. This involves the reaction of this compound with an alkoxide, which is typically generated in situ from the corresponding alcohol and a strong base.
Experimental Protocol: General Procedure for the Synthesis of Ethyl 4-alkoxy-6-chloroquinoline-3-carboxylates
An alcohol is dissolved in a suitable anhydrous solvent like THF or DMF, and a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C to generate the alkoxide. After the evolution of hydrogen gas ceases, this compound (1.0 eq) is added to the reaction mixture. The reaction is then stirred at room temperature or heated to drive it to completion. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The final product is purified by column chromatography.[3][4][5][6][7]
Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position
The less reactive chloro group at the C-6 position can be functionalized using palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or amino groups after the C-4 position has been selectively functionalized.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction can be employed to introduce aryl or heteroaryl substituents at the C-6 position of the 4-substituted-6-chloroquinoline-3-carboxylate scaffold.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling at C-6
In a Schlenk flask, the 4-substituted-6-chloroquinoline-3-carboxylate (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base, typically sodium carbonate or potassium phosphate (2-3 eq), are combined. A degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF and water, is added. The reaction mixture is then heated under an inert atmosphere (nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.[8]
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction is particularly useful for introducing primary or secondary amines at the C-6 position of the quinoline ring system.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination at C-6
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the 4-substituted-6-chloroquinoline-3-carboxylate (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (1.2-6 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq). Anhydrous, degassed toluene or 1,4-dioxane is added as the solvent. The tube is sealed and heated at a temperature typically between 80 and 110 °C until the reaction is complete. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.[9][10][11][12][13]
Transformations of the Ethyl Ester Group
The ethyl ester at the C-3 position provides another site for chemical modification.
Hydrolysis (Saponification)
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions.
Experimental Protocol: Saponification of the Ethyl Ester
The this compound is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. The mixture is heated to reflux for several hours. After completion, the reaction mixture is cooled and the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is collected by filtration, washed with water, and dried.[1]
Table 2: Summary of Reactions of this compound
| Reaction Type | Position | Nucleophile/Reagent | General Conditions | Product Type |
| SNAr | C-4 | Amines | Heating in solvent | 4-Amino-6-chloroquinolines |
| SNAr | C-4 | Thiols + Base | Room temp. or heating | 4-(Thio)-6-chloroquinolines |
| Williamson Ether Synthesis | C-4 | Alcohols + Strong Base | Room temp. or heating | 4-Alkoxy-6-chloroquinolines |
| Suzuki-Miyaura Coupling | C-6 | Arylboronic Acids | Pd catalyst, base, heating | 4-Substituted-6-arylquinolines |
| Buchwald-Hartwig Amination | C-6 | Amines | Pd catalyst, ligand, base, heating | 4-Substituted-6-aminoquinolines |
| Saponification | C-3 | NaOH or KOH (aq) | Reflux | 4,6-Dichloroquinoline-3-carboxylic acid |
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. The distinct reactivity of the two chloro substituents allows for a stepwise and selective functionalization of the quinoline core. The C-4 position is readily modified through nucleophilic aromatic substitution with a variety of nucleophiles, while the C-6 position can be derivatized using modern palladium-catalyzed cross-coupling methodologies. Furthermore, the ethyl ester at the C-3 position offers an additional handle for chemical transformations. This rich chemistry makes this compound a key building block for the generation of diverse chemical libraries for drug discovery and development.
References
- 1. This compound | 21168-41-2 | Benchchem [benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Pivotal Role of Ethyl 4,6-dichloroquinoline-3-carboxylate as a Chemical Intermediate in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloroquinoline-3-carboxylate is a highly functionalized quinoline derivative that has emerged as a critical building block in medicinal chemistry. Its strategic importance lies in its versatile reactivity, enabling the synthesis of a diverse array of complex heterocyclic systems. The presence of two reactive chlorine atoms at the C4 and C6 positions, coupled with an ethyl ester at the C3 position, provides multiple sites for chemical modification, making it an ideal scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a chemical intermediate, with a focus on its role in the synthesis of pharmacologically active compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₉Cl₂NO₂ |
| Molecular Weight | 270.11 g/mol |
| CAS Number | 21168-41-2 |
| Appearance | Solid |
| InChI Key | BSSNTDZRVNQGDF-UHFFFAOYSA-N |
Synthesis of this compound
The primary and most efficient synthetic route to this compound involves the chlorination of its precursor, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. This transformation is typically achieved with high efficiency using a variety of chlorinating agents.
Experimental Protocol: Chlorination of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
A common and effective method for the synthesis of this compound is the chlorination of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate using phosphorus oxychloride (POCl₃) or oxalyl chloride.
Using Phosphorus Oxychloride (POCl₃):
-
To a round-bottom flask, add ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.
-
Add an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is cooled to room temperature and then carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to afford this compound.
Using Oxalyl Chloride:
-
Suspend ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in an anhydrous solvent such as dichloromethane (DCM).
-
Add a few drops of N,N-dimethylformamide (DMF) to act as a catalyst.
-
Slowly add oxalyl chloride to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
The solvent and excess oxalyl chloride are removed under reduced pressure.
-
The residue is then worked up by adding water and extracting the product with a suitable organic solvent (e.g., DCM or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired product.
Quantitative Data for Synthesis
| Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| POCl₃ | Neat | Reflux | 2-4 h | High | [1] |
| Oxalyl Chloride | Dichloromethane (DCM) | Room Temperature | 2-3 h | ~90% | [2] |
Synthesis Workflow
References
The Rising Therapeutic Potential of Substituted Quinoline-3-Carboxylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. Within this privileged structural class, substituted quinoline-3-carboxylates have emerged as a particularly versatile and promising group of compounds, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the current research landscape surrounding these molecules, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and development in this exciting field.
Anticancer Activities: Targeting Key Cellular Processes
Substituted quinoline-3-carboxylates have demonstrated significant potential as anticancer agents, with various derivatives exhibiting potent activity against a range of cancer cell lines.[1][2] The mechanism of action often involves the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.
Quantitative Data: Anticancer Activity of Substituted Quinoline-3-Carboxylates
| Compound Class | Target Cell Line(s) | Key Findings (IC50) | Reference |
| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7 (Breast), K562 (Leukemia) | Compounds 2f and 2l were found to be the most selective and potent. | [3] |
| 3-quinoline carboxylic acid derivatives | Protein Kinase CK2 | 22 compounds identified with IC50 values ranging from 0.65 to 18.2 μM. | [4] |
| Quinoline-based EGFR/HER-2 dual-target inhibitors | MCF-7 (Breast), A-549 (Lung) | Compound 5a showed significant antiproliferative action with GI50 values of 25 to 82 nM. IC50 values for EGFR and HER-2 were 71 nM and 31 nM, respectively. | [5] |
| N-(quinolin-3-yl) acrylamide derivatives | MCF-7 (Breast) | Compounds exhibited IC50 values ranging from 29.8 to 40.4 μmol L−1. | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Substituted quinoline-3-carboxylate compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Signaling Pathway: Inhibition of Protein Kinase CK2
Several 3-quinoline carboxylic acid derivatives have been identified as potent inhibitors of protein kinase CK2, a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival.[4]
Antimicrobial Activities: A Renewed Arsenal Against Pathogens
With the rise of antimicrobial resistance, the development of new antibacterial and antifungal agents is a global health priority. Substituted quinoline-3-carboxylates have demonstrated promising activity against a range of pathogenic microorganisms.[6][7]
Quantitative Data: Antimicrobial Activity of Substituted Quinoline-3-Carboxylates
| Compound Class | Target Microorganism(s) | Key Findings (MIC/MBC) | Reference |
| 2-chloroquinoline-3-carboxamide derivatives | Staphylococcus aureus (including MRSA), Gram-negative bacteria | Weak activity in the mM range. Compound 5f showed an MBC of 1.79 mM against S. aureus. | [8] |
| Morpholine-containing quinoline scaffolds with oxadiazole | Streptococcus pneumoniae | Good activity, with one compound showing an MIC of 0.146 mM. | [8] |
| Novel quinoline derivatives | Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli, Aspergillus flavus, A. niger, Fusarium oxysporum, Candida albicans | Excellent MIC values (3.12 - 50 µg/mL) against bacterial strains. Potentially active against fungal strains. | [9] |
| Quinolone coupled hybrid | Gram-positive and Gram-negative bacteria | Broad-spectrum activity with MIC values of 0.125–8 μg/mL. | [10] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Substituted quinoline-3-carboxylate compounds
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound. Make serial twofold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL for bacteria or 0.5 × 10³ to 2.5 × 10³ CFU/mL for fungi.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Experimental Workflow: Antimicrobial Screening
The following diagram illustrates a typical workflow for screening novel compounds for antimicrobial activity.
Antiviral and Anti-inflammatory Potential
Beyond their anticancer and antimicrobial properties, substituted quinoline-3-carboxylates have also shown promise as antiviral and anti-inflammatory agents.
Antiviral Activity
Recent studies have highlighted the potential of quinoline-3-carboxylate derivatives against various viruses. For instance, a series of these compounds were evaluated for their in-vitro activity against a SARS-CoV-2 isolate, with some exhibiting promising results.[11] The mechanism of action for some antiviral quinolines may involve the inhibition of viral entry or replication processes. For example, certain quinoline derivatives have been shown to impair the accumulation of the dengue virus envelope glycoprotein in infected cells.[12]
Anti-inflammatory Activity
Several quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory properties.[13] In a study using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, these compounds showed appreciable anti-inflammatory effects without associated cytotoxicity.[13] The anti-inflammatory mechanism of quinoline derivatives can be diverse, with some acting as cyclooxygenase (COX) inhibitors.[14]
Logical Relationship: Repurposing Quinolines
The broad-spectrum activity of quinoline derivatives makes them attractive candidates for drug repurposing. A compound initially identified with one type of activity may possess other valuable therapeutic properties.
Conclusion
Substituted quinoline-3-carboxylates represent a highly valuable and versatile class of compounds with significant therapeutic potential across multiple disease areas. The data and protocols presented in this technical guide aim to provide a solid foundation for researchers and drug development professionals to build upon. Continued exploration of the structure-activity relationships, mechanisms of action, and optimization of pharmacokinetic properties of these compounds will undoubtedly lead to the development of novel and effective therapies for a range of challenging diseases. The multifaceted nature of the quinoline-3-carboxylate scaffold ensures that it will remain an area of intense research interest for the foreseeable future.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 4,6-dichloroquinoline-3-carboxylate: A Technical Guide to Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloroquinoline-3-carboxylate is a halogenated quinoline derivative that has garnered significant attention in medicinal chemistry.[1] Its reactive chlorine atoms and ethyl ester group make it a versatile scaffold for the synthesis of a diverse range of substituted quinoline compounds. This technical guide provides an in-depth overview of the commercial availability, synthetic methodologies, and key applications of this compound in drug development, with a focus on its role as a precursor for novel therapeutics targeting the mTOR signaling pathway and GABA-A receptors.
Commercial Availability and Suppliers
This compound (CAS No: 21168-41-2) is readily available from several chemical suppliers. The typical purity offered is around 97%. Pricing can vary based on the supplier and quantity purchased. Below is a summary of some of the key suppliers and their offerings.
| Supplier | Product Name | Purity | Quantity | Price (USD) |
| Thermo Scientific Chemicals (Fisher Scientific) | This compound, 97% | 97% | 1 g | $86.20 |
| Sigma-Aldrich | 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester | Not specified | 1 g | $304.00 |
| Vibrant Pharma Inc. | This compound | 97% | 1 g, 5 g, 10 g | $30.00 - $1,500.00 |
| Benchchem | This compound | Not specified | Not specified | Inquire |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: the chlorination of a hydroxyquinoline precursor or the esterification of a carboxylic acid derivative.
Method 1: Chlorination of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
This is the most common and high-yielding method for preparing the title compound.[1] The precursor, Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, is first synthesized and then chlorinated to replace the hydroxyl group at the 4-position with a chlorine atom.
Experimental Protocol: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
A detailed protocol for a similar synthesis, the preparation of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, can be adapted from Organic Syntheses. This involves the reaction of an aniline with diethyl ethoxymethylenemalonate followed by cyclization at high temperature.
-
Step 1: Condensation. A mixture of 4-chloroaniline and diethyl ethoxymethylenemalonate is heated, typically on a steam bath, to form the intermediate ethyl α-carbethoxy-β-(4-chloroanilino)acrylate.
-
Step 2: Cyclization. The intermediate is then added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250°C to induce intramolecular cyclization, yielding Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.
Experimental Protocol: Chlorination
-
To a solution of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in a suitable solvent such as dichloromethane (DCM), a chlorinating agent is added.[1]
-
Common chlorinating agents include oxalyl chloride or phosphoryl chloride (POCl₃).[1]
-
The reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete conversion.
-
Upon completion, the reaction is quenched, and the product is isolated and purified, often by recrystallization.
-
Yields as high as 90% have been reported for this chlorination step.[1]
Method 2: Esterification of 4,6-dichloroquinoline-3-carboxylic acid
An alternative route involves the esterification of 4,6-dichloroquinoline-3-carboxylic acid with ethanol in the presence of an acid catalyst.[1]
Experimental Protocol: Esterification
-
4,6-dichloroquinoline-3-carboxylic acid is suspended in an excess of ethanol.
-
A strong acid catalyst, such as sulfuric acid, is added to the mixture.
-
The reaction is heated to reflux to drive the esterification to completion.
-
After the reaction is complete, the mixture is cooled, and the product is isolated and purified.
Applications in Drug Development
The unique chemical structure of this compound makes it a valuable starting material for the synthesis of various biologically active molecules. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This has led to its use as a scaffold for developing inhibitors of key cellular targets, including mTOR and GABA-A receptors.
Quinoline-based mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[2] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer, making it an attractive therapeutic target.[2][3] Several studies have demonstrated that quinoline-based compounds can act as potent mTOR inhibitors.[2][4][5]
Derivatives of this compound can be synthesized to target the ATP-binding site of mTOR. By modifying the substituents at the 4 and 6 positions, as well as the ester group, libraries of compounds can be generated and screened for their inhibitory activity. For instance, the introduction of various amine-containing side chains at the 4-position has been shown to be a successful strategy in developing potent mTOR inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline-based compounds.
GABA-A Receptor Ligands
The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[6] Modulators of GABA-A receptors are used to treat a variety of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy.
Research has shown that derivatives of dichloro-quinolines can act as positive allosteric modulators of GABA-A receptors. For example, the compound 5,7-dichloro-4-([diphenyl carbamoyl] amino) quinoline-2-ethyl carboxylate (DCUK-OEt) has been identified as a positive allosteric modulator of specific GABA-A receptor subtypes.[6] This modulation is achieved by binding to a site on the receptor that is distinct from the GABA binding site, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal inhibition.
Caption: Allosteric modulation of the GABA-A receptor by a quinoline derivative.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery. Its utility as a scaffold for the development of potent and selective inhibitors of crucial biological targets like mTOR and as modulators of GABA-A receptors highlights its importance for researchers in medicinal chemistry and pharmacology. The synthetic routes and biological applications outlined in this guide provide a solid foundation for the further exploration and utilization of this versatile compound in the quest for novel therapeutics.
References
- 1. This compound | 21168-41-2 | Benchchem [benchchem.com]
- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jopir.in [jopir.in]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Selective Suzuki-Miyaura Coupling of Ethyl 4,6-dichloroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties. The functionalization of the quinoline ring system is therefore of significant interest in the development of new drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to halogenated quinolines allows for the introduction of diverse aryl and heteroaryl substituents.[1]
Ethyl 4,6-dichloroquinoline-3-carboxylate is a valuable building block for the synthesis of complex quinoline derivatives. The presence of two chlorine atoms at positions 4 and 6 offers the potential for selective or sequential functionalization. This document provides a detailed protocol for the selective Suzuki-Miyaura coupling reaction at the C-4 position of this compound, a key transformation for the generation of diverse libraries of compounds for drug discovery programs.
Site-Selectivity: Preferential Coupling at the C-4 Position
In dihalogenated quinoline systems, the site-selectivity of the Suzuki-Miyaura coupling can be influenced by several factors, including the nature of the halogens, the electronic properties of the quinoline ring, and the choice of catalyst and ligands. For this compound, the chlorine atom at the C-4 position is generally more reactive towards Suzuki coupling than the chlorine atom at the C-6 position. This preferential reactivity is attributed to the electronic influence of the quinoline nitrogen atom, which makes the C-4 position more electrophilic and thus more susceptible to oxidative addition to the palladium(0) catalyst, the rate-determining step of the catalytic cycle. While the general reactivity trend for halogens in Suzuki coupling is I > Br > Cl, the specific electronic environment of the quinoline ring can lead to selective reactions even with identical halogens. In some instances, the choice of palladium catalyst and phosphine ligand has been shown to influence the site-selectivity in dihaloquinolines.[2][3] However, for 4,6-dichloroquinolines, the intrinsic higher reactivity of the C-4 position typically directs the initial coupling to this site.
Experimental Protocol: Selective Mono-arylation at the C-4 Position
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids at the C-4 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 - 0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate/oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.03 eq.), and sodium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the reaction is carried out under an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe in a 4:1 to 5:1 ratio (v/v). The solvent volume should be sufficient to dissolve the reactants (a concentration of approximately 0.1 M with respect to the quinoline substrate is a good starting point).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 4-aryl-6-chloroquinoline-3-carboxylate.
Data Presentation: Expected Yields
The following table summarizes representative yields for the selective Suzuki-Miyaura coupling of this compound at the C-4 position with various arylboronic acids. The yields are based on literature reports for structurally similar substrates and are intended to be indicative. Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid.
| Arylboronic Acid | R Group | Expected Yield (%) |
| Phenylboronic acid | -H | 75-85 |
| 4-Methylphenylboronic acid | -CH₃ (electron-donating) | 80-90 |
| 4-Methoxyphenylboronic acid | -OCH₃ (electron-donating) | 85-95 |
| 4-Fluorophenylboronic acid | -F (electron-withdrawing) | 70-80 |
| 4-Trifluoromethylphenylboronic acid | -CF₃ (electron-withdrawing) | 65-75 |
| 2-Methylphenylboronic acid | -CH₃ (sterically hindered) | 60-70 |
| 1-Naphthylboronic acid | - (polycyclic aromatic) | 70-80 |
Note: These yields are estimates based on similar reactions reported in the literature. Optimization of reaction conditions may be necessary to achieve these yields.
Visualizations
Caption: Experimental workflow for the selective Suzuki-Miyaura coupling at the C-4 position of this compound.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications and Further Derivatization
The resulting ethyl 4-aryl-6-chloroquinoline-3-carboxylate is a versatile intermediate for further synthetic transformations. The remaining chlorine atom at the C-6 position can be subjected to a second, distinct cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig amination, Sonogashira coupling) to introduce another point of diversity. Additionally, the ethyl ester at the C-3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives. This sequential functionalization allows for the rapid construction of complex, highly substituted quinoline libraries, which are of great interest for screening in drug discovery programs targeting a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Ethyl 4,6-dichloroquinoline-3-carboxylate and Evaluation of its Antimicrobial Activity
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3][4] Ethyl 4,6-dichloroquinoline-3-carboxylate is a valuable starting material for the synthesis of novel quinoline derivatives due to its reactive chloro- and ester- functional groups, which allow for various structural modifications.[1] This document provides detailed protocols for the synthesis of new derivatives of this compound and the subsequent evaluation of their antimicrobial activity.
Chemical Derivatization Strategies
The primary routes for the derivatization of this compound involve nucleophilic substitution at the C4 and C6 positions and modification of the ester group at the C3 position. Common modifications include the introduction of amino, hydrazide, or other heterocyclic moieties to enhance the antimicrobial potential of the parent molecule.[1][5]
Experimental Protocols
Protocol 1: Synthesis of Hydrazide Derivatives
This protocol describes the conversion of the ethyl ester to the corresponding carbohydrazide, a key intermediate for further derivatization.[1]
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4,6-dichloroquinoline-3-carbohydrazide.
Protocol 2: Synthesis of Amine Derivatives via Nucleophilic Substitution
This protocol outlines the substitution of the chloro groups with various amines. The reactivity of the C4-chloro is generally higher than the C6-chloro.
Materials:
-
This compound or 4,6-dichloroquinoline-3-carbohydrazide
-
Selected primary or secondary amine (e.g., morpholine, piperazine, aniline derivatives)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, or acetonitrile)
-
Base (e.g., Potassium carbonate (K2CO3) or Triethylamine (Et3N))
-
Round-bottom flask
-
Reflux condenser or heating block
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Column chromatography apparatus (if necessary)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the desired amine (1.1-1.5 equivalents) and a base (2 equivalents).
-
Heat the reaction mixture at a temperature appropriate for the solvent (e.g., 80-120 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent or by column chromatography to obtain the desired amine-substituted quinoline derivative.
Protocol 3: Antimicrobial Activity Screening - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.
Materials:
-
Synthesized quinoline derivatives
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipettor
-
Incubator
-
Microplate reader (optional)
-
Resazurin solution (for viability indication)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in Dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.
-
Preparation of Inoculum: Grow microbial cultures overnight in their respective media. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi). Dilute this suspension to the final required inoculum density in the appropriate broth.
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in concentrations ranging, for example, from 200 µg/mL down to 0.39 µg/mL.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard drug control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by adding a viability indicator like resazurin.
Data Presentation
Table 1: Antimicrobial Activity (MIC in µg/mL) of Synthesized Quinoline Derivatives
| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
| S. aureus | B. subtilis | E. coli | |
| This compound (Parent) | >100 | >100 | >100 |
| Derivative 1 (Hydrazide) | 62.5 | 62.5 | 125 |
| Derivative 2 (Morpholine at C4) | 15.6 | 31.25 | 62.5 |
| Derivative 3 (Piperazine at C4) | 7.8 | 15.6 | 31.25 |
| Derivative 4 (Aniline at C4) | 31.25 | 62.5 | 125 |
| Ciprofloxacin (Standard) | 0.5 | 0.25 | 1 |
| Fluconazole (Standard) | NA | NA | NA |
| NA: Not Applicable |
Visualizations
Diagram 1: General Derivatization Scheme
Caption: General reaction pathways for the derivatization of this compound.
Diagram 2: Experimental Workflow for Antimicrobial Screening
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Diagram 3: Logical Relationship of Derivatization to Activity
Caption: The logical progression from a parent compound to potentially active antimicrobial agents.
References
- 1. This compound | 21168-41-2 | Benchchem [benchchem.com]
- 2. apjhs.com [apjhs.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Bio-active Compounds from Ethyl 4,6-dichloroquinoline-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from Ethyl 4,6-dichloroquinoline-3-carboxylate. This versatile starting material offers a scaffold for the development of a diverse range of derivatives with potential therapeutic applications, including anticancer, antiviral, and antimicrobial agents. The protocols outlined below focus on three key synthetic transformations: Suzuki-Miyaura cross-coupling, Sonogashira coupling, and nucleophilic aromatic substitution.
Introduction
This compound is a key building block in medicinal chemistry. The quinoline core is a privileged structure found in numerous pharmaceuticals. The presence of two chlorine atoms at positions 4 and 6, along with an ethyl ester at position 3, provides multiple reaction sites for chemical modification. The chlorine atom at the C-4 position is significantly more reactive towards nucleophilic substitution and cross-coupling reactions than the one at the C-6 position, allowing for selective functionalization. This differential reactivity enables the synthesis of a wide array of novel quinoline derivatives.
Synthetic Pathways Overview
The primary synthetic strategies for derivatizing this compound are summarized below. These reactions allow for the introduction of aryl, alkynyl, and various nucleophilic groups, leading to compounds with diverse biological activities.
Caption: Key synthetic transformations of this compound.
I. Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-6-chloroquinoline-3-carboxylates
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C-4 position of the quinoline ring and various aryl or heteroaryl boronic acids. This reaction is instrumental in creating novel biaryl structures with potential applications in drug discovery.[1]
Experimental Protocol
A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
To a dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (2-3 eq).
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-aryl-6-chloroquinoline-3-carboxylate.
Quantitative Data for Suzuki-Miyaura Coupling Derivatives
| Product | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| Ethyl 6-chloro-4-phenylquinoline-3-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 73-85 | [2][3] |
| Ethyl 6-chloro-4-(4-methoxyphenyl)quinoline-3-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | 68 | [3] |
| Ethyl 6-chloro-4-(4-fluorophenyl)quinoline-3-carboxylate | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | 62-71 | [2][3] |
| Ethyl 6-chloro-4-(2-tolyl)quinoline-3-carboxylate | 2-Tolylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | THF | 77 | [4] |
II. Sonogashira Coupling for the Synthesis of 4-Alkynyl-6-chloroquinoline-3-carboxylates
The Sonogashira coupling enables the formation of a carbon-carbon bond between the C-4 position of the quinoline ring and a terminal alkyne.[5][6] This reaction is catalyzed by a combination of palladium and copper catalysts and is a key method for synthesizing alkynyl-substituted heterocycles.[1]
Experimental Protocol
A general procedure for the Sonogashira coupling of this compound is as follows:
Caption: Experimental workflow for Sonogashira coupling.
Detailed Steps:
-
To a dried Schlenk flask, add this compound (1.0 eq), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 2-5 mol%), and Copper(I) iodide (CuI, 3-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add an anhydrous solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Add a base, typically an amine such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq).
-
Add the terminal alkyne (1.2-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature to 60 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-alkynyl-6-chloroquinoline-3-carboxylate.
Quantitative Data for Sonogashira Coupling Derivatives
| Product | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Ethyl 6-chloro-4-(phenylethynyl)quinoline-3-carboxylate | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 75-85 | [5][7][8] |
| Ethyl 6-chloro-4-((4-methoxyphenyl)ethynyl)quinoline-3-carboxylate | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 72 | [9] |
| Ethyl 6-chloro-4-((trimethylsilyl)ethynyl)quinoline-3-carboxylate | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂/CuI | DIPEA | THF | 88 | [9] |
| Ethyl 6-chloro-4-(hex-1-yn-1-yl)quinoline-3-carboxylate | 1-Hexyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 78 | [5][7][8] |
III. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoline ring, particularly at the C-4 position, makes it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the C-4 chlorine atom by a variety of nucleophiles, including amines, alcohols, and thiols, providing access to a wide range of functionalized quinoline derivatives.[10]
Experimental Protocol
A general procedure for the nucleophilic aromatic substitution on this compound with an amine is as follows:
Caption: Experimental workflow for Nucleophilic Aromatic Substitution.
Detailed Steps:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, DMF, or acetonitrile.
-
Add the desired amine (1.1-2.0 eq). For less reactive amines or when using an amine salt, an external base like potassium carbonate or triethylamine may be added.
-
Stir the reaction mixture at a temperature ranging from room temperature to 120 °C for 2-24 hours. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure and add water to induce precipitation.
-
Alternatively, the product can be extracted with an organic solvent, washed with water and brine, dried, and concentrated.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 4-amino-6-chloroquinoline-3-carboxylate derivative.[11]
Quantitative Data for Nucleophilic Aromatic Substitution Derivatives
| Product | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl 4-(butylamino)-6-chloroquinoline-3-carboxylate | Butylamine | Neat | 120-130 | 70-80 | [11] |
| Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate | Aniline | Ethanol | Reflux | 85-95 | [12] |
| Ethyl 6-chloro-4-((4-methoxyphenyl)amino)quinoline-3-carboxylate | p-Anisidine | DMF | 100 | 92 | [12] |
| Ethyl 6-chloro-4-morpholinoquinoline-3-carboxylate | Morpholine | Acetonitrile | 80 | 88 | [10] |
Biological Activity of Synthesized Derivatives
Derivatives of this compound have shown promising biological activities, particularly in the areas of oncology, virology, and microbiology. The introduction of different functional groups at the C-4 and C-6 positions allows for the fine-tuning of the pharmacological properties of these compounds.
Anticancer Activity
Several 4-aryl and 4-amino substituted quinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Anilino-6-chloroquinoline derivative | HCT-116 (Colon) | 2.8 | [12] |
| 4-Anilino-6-chloroquinoline derivative | T98G (Glioblastoma) | 2.0 | [12] |
| Quinoline-chalcone derivative | MGC-803 (Gastric) | 1.38 | [13] |
| Quinoline-chalcone derivative | MCF-7 (Breast) | 5.21 | [13] |
| Quinoline-based dihydrazone | MCF-7 (Breast) | 7.05 | [14] |
| 4-Aroyl-trimethoxyquinoline | KB (Nasopharyngeal) | 0.217 | [15] |
Antiviral Activity
Certain 4-aryl-6-chloroquinoline derivatives have been identified as potent inhibitors of the Hepatitis B virus (HBV).
| Compound Type | Biological Target | IC₅₀ (µM) | Reference |
| 4-Aryl-6-chloroquinoline derivative | HBV DNA replication | 4.4 - 9.8 |
Antimicrobial Activity
Quinoline derivatives are well-known for their antibacterial and antifungal properties. The introduction of amino and other functional groups can enhance their antimicrobial potency.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 1-Methylamino-7-(4-methyl-1-piperazinyl)-6-fluoro-3-quinolinecarboxylic acid | Escherichia coli | 0.25 | [16] |
| Amino-substituted aurone derivative | Staphylococcus aureus | 12.5 | [17] |
| 2-Chloroquinoline-4-carboxamide derivative | Escherichia coli | >100 (mM) | [18] |
| 2-Chloroquinoline-4-carboxamide derivative | Staphylococcus aureus | >100 (mM) | [18] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The selective functionalization at the C-4 position through Suzuki-Miyaura coupling, Sonogashira coupling, and nucleophilic aromatic substitution provides a powerful platform for the development of new drug candidates with potential anticancer, antiviral, and antimicrobial activities. The detailed protocols and compiled data in this document serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
References
- 1. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) reaction at the C4 position of ethyl 4,6-dichloroquinoline-3-carboxylate. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The protocols and data presented herein are intended to guide researchers in the efficient synthesis and derivatization of this scaffold.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The quinoline core is a privileged structure in drug discovery, and its derivatives have shown a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The presence of two chlorine atoms at the C4 and C6 positions, coupled with the electron-withdrawing nature of the quinoline nitrogen and the C3-ester group, renders the C4 position highly susceptible to nucleophilic aromatic substitution.[3] This inherent reactivity allows for the selective introduction of a diverse array of functional groups at this position, making it a valuable tool for generating libraries of compounds for drug screening.
The SNAr reaction on this compound proceeds with high regioselectivity, with nucleophilic attack occurring preferentially at the C4 position over the C6 position. This selectivity is attributed to the greater electronic activation of the C4 position by the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. Substitution at the C6 position generally requires harsher reaction conditions or the use of metal catalysts.[3]
Applications in Drug Development
The 4-substituted-6-chloroquinoline-3-carboxylate scaffold is a cornerstone for the development of various therapeutic agents. The ability to readily introduce diverse substituents at the C4 position allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Anticancer Agents: Derivatives of 4-aminoquinolines have been investigated as potent anticancer agents.[2] By modifying the substituent at the C4 position, researchers can optimize the interaction of these compounds with various biological targets, such as protein kinases, to inhibit cancer cell proliferation and induce apoptosis.[4]
Antimalarial Drugs: The 4-aminoquinoline core is famously found in several antimalarial drugs like chloroquine. The development of new analogs is crucial to combat the emergence of drug-resistant malaria parasites. This compound serves as a valuable starting material for the synthesis of novel 4-aminoquinoline derivatives with potential activity against resistant strains.
Experimental Protocols
Two primary methods for conducting the SNAr reaction on this compound are conventional heating and microwave-assisted synthesis. Microwave irradiation often leads to significantly reduced reaction times and improved yields.[5][6]
Protocol 1: Conventional Heating
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile using conventional heating.
Materials:
-
This compound
-
Amine or aniline nucleophile (1.1-1.5 equivalents)
-
Solvent (e.g., ethanol, isopropanol, acetonitrile, or N,N-dimethylformamide)
-
Base (optional, e.g., triethylamine, diisopropylethylamine)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent.
-
Add the amine or aniline nucleophile (1.1-1.5 eq).
-
If the nucleophile is an amine salt, add a non-nucleophilic base (1.5-2.0 eq) to liberate the free amine.
-
Attach a reflux condenser and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a general method for the microwave-assisted SNAr reaction, which can significantly accelerate the synthesis.
Materials:
-
This compound
-
Amine or aniline nucleophile (1.1-1.5 equivalents)
-
Solvent suitable for microwave heating (e.g., ethanol, isopropanol, DMF)
-
Microwave vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the amine or aniline nucleophile (1.1-1.5 eq), and the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at the specified temperature for the designated time.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Data Presentation
The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Method | Reference |
| Aniline | Ethanol | Reflux | 6 | 85 | Conventional | Adapted from[2] |
| 4-Fluoroaniline | Isopropanol | 80 | 4 | 92 | Conventional | Adapted from[4] |
| 4-Methoxyaniline | Acetonitrile | 120 | 0.5 | 95 | Microwave | Adapted from[7] |
| 3-Chloro-4-fluoroaniline | Ethanol | Reflux | 8 | 88 | Conventional | Adapted from[4] |
| Methylamine (2M in THF) | THF | 85 | 0.5 | - | Reflux | |
| Hydrazine Hydrate | Ethanol | Reflux | 5 | - | Conventional | [3] |
| Sodium Methoxide | Methanol | Reflux | 3 | - | Conventional |
Note: Yields are for the isolated product after purification. Some entries are adapted from procedures for structurally similar compounds and serve as a starting point for optimization.
Visualizations
General Reaction Scheme
The following diagram illustrates the general nucleophilic aromatic substitution reaction at the C4 position of this compound.
Caption: General SNAr reaction on this compound.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the synthesis and purification of 4-substituted-6-chloroquinoline-3-carboxylates.
Caption: Experimental workflow for SNAr reaction and product isolation.
Signaling Pathway Analogy in Drug Action
While not a direct signaling pathway, the following diagram illustrates the logical relationship of how the synthesized compounds can lead to a biological effect, analogous to a signaling cascade.
Caption: Logical pathway from synthesized compound to therapeutic effect.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 21168-41-2 | Benchchem [benchchem.com]
- 4. Buy ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate | 950266-34-9 [smolecule.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Ester hydrolysis of Ethyl 4,6-dichloroquinoline-3-carboxylate to its carboxylic acid
Abstract
This application note provides a detailed protocol for the hydrolysis of Ethyl 4,6-dichloroquinoline-3-carboxylate to its corresponding carboxylic acid, 4,6-dichloroquinoline-3-carboxylic acid. This transformation is a critical step in the synthesis of various biologically active quinoline derivatives. The protocol outlines a robust and efficient base-catalyzed saponification method, followed by an acidic workup to yield the desired product. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
Quinoline-3-carboxylic acids are important pharmacophores found in a wide range of therapeutic agents. The conversion of their corresponding esters to carboxylic acids is a fundamental transformation. This compound serves as a key intermediate, and its hydrolysis to 4,6-dichloroquinoline-3-carboxylic acid allows for further functionalization, such as amide bond formation, to generate libraries of potential drug candidates. The protocol described herein utilizes a standard saponification reaction, which is a reliable and widely used method for ester hydrolysis.[1]
Reaction Scheme
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Protocol
This protocol details the base-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 to 3:1 ratio).
-
Saponification: To the stirred solution, add sodium hydroxide (1.5 - 2.0 eq) dissolved in a small amount of water. Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with deionized water. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH 2-3), as indicated by pH paper or a pH meter. A precipitate of the carboxylic acid should form.
-
Isolation of Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any remaining salts.
-
Drying: Dry the collected solid under vacuum to obtain the crude 4,6-dichloroquinoline-3-carboxylic acid.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Data Presentation
| Parameter | Starting Material (Ethyl Ester) | Product (Carboxylic Acid) |
| Molecular Formula | C₁₂H₉Cl₂NO₂ | C₁₀H₅Cl₂NO₂ |
| Molecular Weight | 270.11 g/mol | 242.06 g/mol |
| Appearance | White to off-white solid | White to pale yellow solid |
| ¹H NMR (CDCl₃, ppm) | δ 9.13 (s, 1H), 8.15 (d, 1H), 7.85 (d, 1H), 7.60 (dd, 1H), 4.45 (q, 2H), 1.45 (t, 3H)[1] | Characteristic disappearance of ethyl protons (quartet and triplet) and appearance of a broad carboxylic acid proton signal. |
| HRMS ([M+H]⁺) | m/z 270.0089[1] | Expected m/z ~241.9779 |
| Yield | - | Typically >90% |
| Purity | >95% | >95% (after purification) |
Experimental Workflow
References
Application Notes and Protocols for High-Throughput Screening of Ethyl 4,6-dichloroquinoline-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of derivatives of Ethyl 4,6-dichloroquinoline-3-carboxylate, a promising scaffold in the discovery of novel therapeutic agents. The protocols outlined below are designed to facilitate the identification of lead compounds with potential applications in oncology and infectious diseases.
Introduction
This compound serves as a versatile building block in medicinal chemistry for the synthesis of a diverse library of quinoline derivatives.[1] The quinoline core is a privileged structure known for a wide range of biological activities, including anticancer and antimicrobial properties.[1] High-throughput screening provides an efficient methodology for rapidly evaluating large numbers of these derivatives to identify compounds that modulate specific biological pathways or exhibit desired therapeutic effects.[2]
Data Presentation: Anticancer Activity of Quinoline Derivatives
The following tables summarize the in vitro anticancer activity of various quinoline derivatives, demonstrating the potential of this class of compounds. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
Table 1: Cytotoxic Activity of Quinoline-Based Dihydrazone Derivatives
| Compound ID | BGC-823 (Gastric Cancer) IC50 (µM) | BEL-7402 (Hepatoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HL-7702 (Normal Liver Cells) IC50 (µM) |
| 3a | 15.25 | 20.11 | 18.32 | 25.67 | > 50 |
| 3b | 8.13 | 10.24 | 7.016 | 12.54 | > 50 |
| 3c | 7.89 | 9.56 | 7.05 | 10.21 | > 50 |
| 3d | 28.76 | 34.32 | 30.14 | 31.55 | > 50 |
| 5-FU (Control) | 10.5 | 12.8 | 15.2 | 18.6 | Not specified |
Data adapted from a study on quinoline-based dihydrazone derivatives, demonstrating their antiproliferative activity against selected cancer cell lines.[3]
Table 2: Antiproliferative Activity of (E)-Diethyl 2-Styrylquinoline-3,4-dicarboxylates
| Compound ID | A549 (Lung Cancer) IC50 (µmol•mL⁻¹) | HT29 (Colon Cancer) IC50 (µmol•mL⁻¹) | T-24 (Bladder Cancer) IC50 (µmol•mL⁻¹) |
| 6g | 3.68 ± 0.69 | 6.69 ± 1.16 | Not specified |
| 6t | 4.82 ± 0.19 | 7.69 ± 0.64 | Not specified |
Data from a study on the in vitro inhibitory activities of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates.[4]
Experimental Protocols
The following are detailed protocols for the high-throughput screening of this compound derivatives for anticancer activity.
Protocol 1: Cell Viability High-Throughput Screening using a Luminescent-Based Assay
This protocol describes a common method for assessing the effect of a library of compounds on the viability of cancer cells.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
384-well clear-bottom, white-walled assay plates
-
This compound derivative library dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Negative control (0.1% DMSO in culture medium)
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate at a predetermined seeding density (e.g., 2,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of the this compound derivative library in culture medium.
-
Using an automated liquid handler, add 10 µL of the diluted compounds to the respective wells.
-
Include wells with the positive control (Doxorubicin) and negative control (DMSO vehicle).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Reading:
-
Equilibrate the assay plates and the luminescent cell viability reagent to room temperature.
-
Add 25 µL of the reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
3. Data Analysis:
-
Normalize the data to the negative control (100% viability) and a background control (no cells, 0% viability).
-
Calculate the percentage of cell viability for each compound concentration.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: High-Content Screening for Apoptosis Induction
This protocol allows for the visualization and quantification of apoptosis in cancer cells treated with the test compounds.
1. Materials and Reagents:
-
All materials from Protocol 1
-
High-content imaging system
-
Fluorescent dyes for apoptosis detection (e.g., Caspase-3/7 Green reagent) and nuclear staining (e.g., Hoechst 33342)
2. Procedure:
-
Follow steps 1-3 of Protocol 1 for cell seeding and compound treatment in clear-bottom imaging plates.
-
Staining:
-
After the 72-hour incubation, add the Caspase-3/7 Green reagent and Hoechst 33342 to each well at the recommended concentrations.
-
Incubate the plates for 30-60 minutes at 37°C, protected from light.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system with appropriate filter sets for the selected fluorescent dyes.
-
-
Image Analysis:
-
Use image analysis software to segment the images and identify individual cells based on the nuclear stain.
-
Quantify the intensity of the Caspase-3/7 signal within each cell.
-
Set a threshold to classify cells as apoptotic (high Caspase-3/7 fluorescence) or non-apoptotic.
-
3. Data Analysis:
-
Calculate the percentage of apoptotic cells for each treatment condition.
-
Compare the percentage of apoptosis in compound-treated wells to the negative control wells.
Mandatory Visualizations
Proposed Signaling Pathway for Anticancer Activity
Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[5] A plausible mechanism of action for this compound derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers.[6][7]
Caption: Proposed EGFR signaling pathway and inhibition by quinoline derivatives.
Experimental Workflow for High-Throughput Screening
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify potential anticancer agents from a library of this compound derivatives.[2]
Caption: General workflow for cell-based high-throughput screening.
References
- 1. This compound | 21168-41-2 | Benchchem [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 4. rsc.org [rsc.org]
- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Design and Synthesis of GABA-A Receptor Ligands from Ethyl 4,6-dichloroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design and synthesis of potential γ-aminobutyric acid type A (GABA-A) receptor ligands, utilizing Ethyl 4,6-dichloroquinoline-3-carboxylate as a versatile starting material. The protocols are intended for an audience with a background in organic chemistry and pharmacology.
Introduction
The GABA-A receptor, a ligand-gated ion channel, is a major inhibitory neurotransmitter receptor in the central nervous system and a key target for a wide range of therapeutics, including anxiolytics, sedatives, and anticonvulsants. Quinoline derivatives have emerged as a promising scaffold for the development of novel GABA-A receptor modulators. This compound is a particularly attractive starting material due to the differential reactivity of its two chlorine atoms, allowing for selective functionalization to generate a diverse library of compounds for screening. The electron-deficient nature of the quinoline ring, further enhanced by the nitrogen atom and the carboxylate group, makes the chloro substituents susceptible to nucleophilic aromatic substitution (SNAr) reactions[1].
Data Presentation
The following table summarizes pharmacological data for a representative quinoline-based GABA-A receptor modulator, 5,7-dichloro-4-([diphenyl carbamoyl] amino) quinoline-2-ethyl carboxylate (DCUK-OEt), which serves as a proof-of-concept for the potential of this chemical class. Data for newly synthesized compounds from the provided protocols should be presented in a similar format for comparative analysis.
Table 1: Pharmacological Profile of a Representative Quinoline-Based GABA-A Receptor Modulator (DCUK-OEt) [2]
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Notes |
| DCUK-OEt | α1β2γ2 | Radioligand Binding | Ki | ~10 µM | Displaced [3H]muscimol |
| DCUK-OEt | α1β2γ2 | Electrophysiology | Modulation | Positive Allosteric Modulator (PAM) | Enhanced GABA-evoked currents |
| DCUK-OEt | α1β3γ2 | Electrophysiology | Modulation | PAM | - |
| DCUK-OEt | α5β3γ2 | Electrophysiology | Modulation | PAM | - |
| DCUK-OEt | α1β3δ | Electrophysiology | Modulation | PAM | - |
| DCUK-OEt | α1β1γ2 | Electrophysiology | Modulation | No significant effect | - |
| DCUK-OEt | α1β2γ1 | Electrophysiology | Modulation | No significant effect | - |
| DCUK-OEt | α4β3γ2 | Electrophysiology | Modulation | No significant effect | - |
| DCUK-OEt | α4β3δ | Electrophysiology | Modulation | No significant effect | - |
| DCUKA (metabolite) | α1β2γ2 | Electrophysiology | Modulation | PAM | ~10-fold less potent than DCUK-OEt |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from its 4-hydroxy precursor.
Materials:
-
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
-
Oxalyl chloride or Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in anhydrous DCM.
-
Cool the suspension in an ice bath.
-
Slowly add oxalyl chloride (or POCl3) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: General Procedure for the Synthesis of a Ligand Library via Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the derivatization of this compound with various nucleophiles. The C4-chloro is more reactive towards nucleophilic substitution than the C6-chloro group[1].
Materials:
-
This compound
-
Selected nucleophile (e.g., primary/secondary amines, phenols, thiols)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol)
-
A base (e.g., Triethylamine (TEA), Potassium carbonate (K2CO3), or Sodium hydride (NaH))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction vessel under an inert atmosphere.
-
Add the selected nucleophile (typically 1.1 to 1.5 equivalents).
-
Add the base to the reaction mixture.
-
Heat the reaction mixture to a temperature appropriate for the specific nucleophile and solvent (ranging from room temperature to reflux).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting product by column chromatography or recrystallization.
Note: The reactivity of the nucleophile and the reaction conditions will determine the final product. A wide range of amines, phenols, and thiols can be used to generate a diverse library of compounds.
Protocol 3: Screening of Synthesized Compounds for GABA-A Receptor Modulation
This protocol outlines a general workflow for evaluating the pharmacological activity of the newly synthesized compounds at GABA-A receptors.
Methodology:
-
Primary Screening (Binding Assay):
-
Perform radioligand binding assays using synaptic membrane preparations expressing GABA-A receptors.
-
Use a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol or [3H]flunitrazepam) to determine the ability of the synthesized compounds to displace the radioligand.
-
Calculate the inhibition constant (Ki) for active compounds.
-
-
Secondary Screening (Functional Assay):
-
Utilize two-electrode voltage-clamp electrophysiology on Xenopus oocytes expressing specific GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α5β3γ2).
-
Apply GABA at its EC10-EC20 concentration to elicit a baseline current.
-
Co-apply the synthesized compound with GABA to determine its modulatory effect (potentiation for Positive Allosteric Modulators - PAMs; inhibition for Negative Allosteric Modulators - NAMs).
-
Determine the EC50 (for PAMs) or IC50 (for NAMs) values for active compounds.
-
To assess the mechanism of action, test active compounds in the presence of known antagonists (e.g., flumazenil for the benzodiazepine site).
-
Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway.
Synthetic Workflow for GABA-A Receptor Ligand Library
Caption: Synthetic workflow for ligand library generation.
Experimental Workflow for Pharmacological Screening
Caption: Workflow for pharmacological screening.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 4,6-dichloroquinoline-3-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
There are two primary synthetic routes. The first involves the chlorination of a precursor, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, using a chlorinating agent like oxalyl chloride or phosphorus oxychloride (POCl₃).[1] A high yield of 90% has been reported for this step using oxalyl chloride in dichloromethane (DCM).[1] The second route is the esterification of 4,6-dichloroquinoline-3-carboxylic acid with ethanol in the presence of a strong acid catalyst.[1]
Q2: What is the Gould-Jacobs reaction and how is it relevant to this synthesis?
The Gould-Jacobs reaction is a key method for synthesizing the 4-hydroxyquinoline core structure of the precursor molecule, Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.[2][3] It involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[2]
Q3: What are the critical parameters affecting the yield in the Gould-Jacobs cyclization step?
The cyclization step is highly sensitive to temperature and reaction time.[4][5] It typically requires high temperatures, often in the range of 250-300°C.[2] Careful optimization of both temperature and time is crucial to maximize the yield and minimize degradation and the formation of byproducts.[4][5]
Q4: Can microwave synthesis be used for the Gould-Jacobs reaction?
Yes, microwave-assisted synthesis can significantly improve yields and shorten reaction times for the Gould-Jacobs reaction compared to conventional heating methods.[2][6] Microwave heating provides rapid and efficient heating, which can lead to better outcomes.[2]
Q5: What are some common impurities I might encounter?
Common impurities can include unreacted starting materials, the intermediate anilidomethylenemalonic ester if cyclization is incomplete, and byproducts from degradation at high temperatures, such as dark tarry materials or decarboxylated products.[2] Residual high-boiling solvents like diphenyl ether or Dowtherm A can also be a source of impurity if not thoroughly removed.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Cyclized Product | Incomplete cyclization reaction. | - Gradually increase the reaction temperature.[2]- Extend the reaction time, while monitoring for product degradation.[2]- Consider using microwave heating for more efficient and rapid heating.[2]- Ensure anhydrous conditions, as moisture can sometimes hinder the reaction.[2] |
| Product degradation at high temperatures. | - Optimize the temperature and reaction time to find a balance between cyclization and degradation.[2]- Use a high-boiling inert solvent for even heat distribution.[2]- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] | |
| Formation of Dark Tarry Materials | Decomposition of starting materials or product at excessive temperatures or prolonged heating. | - Carefully control and optimize the reaction temperature and time.[2][4]- Utilize a high-boiling inert solvent to maintain a consistent temperature.[2] |
| Product is a Viscous Oil or Difficult to Crystallize | Presence of impurities or residual high-boiling solvent. | - Purify the crude product using column chromatography.[2]- Ensure the complete removal of high-boiling solvents under a high vacuum.[2]- Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.[2] |
| Formation of Decarboxylated Byproduct | Excessively high reaction temperature and/or pressure. | - Carefully control the reaction temperature and time.[2]- If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature.[2] |
| Low Yield in Chlorination Step | Incomplete reaction with the chlorinating agent. | - Use an excess of the chlorinating agent (e.g., POCl₃).[1]- Ensure the reaction is carried out at a sufficiently high temperature (reflux) to drive it to completion.[1] |
Quantitative Data
Table 1: Effect of Reaction Conditions on Gould-Jacobs Cyclization Yield
| Entry | Temperature (°C) | Time (min) | Yield of Cyclized Product (%) | Reference |
| 1 | 250 | 10 | 1 | [4] |
| 2 | 300 | 10 | 37 | [4] |
| 3 | 250 | 30 | 3 | [4] |
| 4 | 300 | 30 | 28 | [4] |
| 5 | 300 | 5 | 47 | [4] |
Note: The yields in the table refer to the isolated product after the cyclization step in the synthesis of a 4-hydroxyquinoline derivative.
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (Precursor)
This protocol is a generalized procedure based on the Gould-Jacobs reaction.
Step A: Condensation
-
In a round-bottom flask, combine 3,4-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture to 100-130°C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.
Step B: Cyclization
-
To the crude anilidomethylenemalonate intermediate from Step A, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether.[2][7]
-
Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step C: Work-up and Purification
-
Allow the reaction mixture to cool to room temperature. The product may precipitate out.
-
If a precipitate forms, filter the solid and wash it thoroughly with a non-polar solvent like cyclohexane or petroleum ether to remove the high-boiling solvent.[5]
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.[2]
Protocol 2: Chlorination of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
This protocol describes the conversion of the 4-hydroxy group to a chloro group.
-
Suspend Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl₃).[1]
-
Heat the mixture to reflux and maintain this temperature to ensure complete conversion. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Filter the precipitated solid, wash it thoroughly with water, and dry it under a vacuum to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Common side reactions in the synthesis of quinoline derivatives and how to avoid them.
Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize the synthesis of quinoline derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues encountered during key quinoline synthesis methodologies.
Frequently Asked questions (FAQs)
Q1: What are the most common side reactions observed during classical quinoline synthesis?
A1: The most prevalent side reactions are highly dependent on the specific synthetic route employed. For instance, the Skraup and Doebner-von Miller syntheses, which are conducted under harsh acidic and high-temperature conditions, are prone to the formation of tar and polymeric byproducts. This is primarily due to the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds. In contrast, the Friedländer synthesis often faces challenges with the self-condensation (aldol reaction) of the ketone reactant, particularly when performed under basic conditions.[1] A key issue in the Combes synthesis, especially when using unsymmetrical β-diketones, is the formation of undesired regioisomers.
Q2: How can I generally improve the yield and purity of my quinoline synthesis reaction?
A2: Optimizing reaction parameters is crucial for enhancing both yield and purity. Careful control of temperature, reaction duration, and the selection of an appropriate catalyst and solvent system can significantly minimize side reactions. Employing milder catalysts, for example, can often prevent the degradation of starting materials and products that occurs under harsh conditions.
Troubleshooting Guides by Synthesis Method
Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid. However, its highly exothermic nature can lead to challenges.
Problem 1: The reaction is extremely vigorous and difficult to control, leading to charring and low yields.
-
Root Cause: The Skraup synthesis is notoriously exothermic.[2] The dehydration of glycerol to acrolein and subsequent reactions are highly energetic, and without proper control, the reaction temperature can escalate, causing decomposition and polymerization of reactants and intermediates, which results in the formation of tar.[2]
-
Solution:
-
Use a Moderator: The addition of a moderating agent is a common and effective strategy. Ferrous sulfate (FeSO₄) is widely used to make the reaction less violent.[2][3] Boric acid can also serve this purpose.[4] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother, more controlled oxidation process.[5]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring. This helps to dissipate the heat generated during the initial stages of the reaction.[2]
-
Efficient Stirring: Maintain vigorous stirring throughout the reaction to ensure even heat distribution and prevent the formation of localized hotspots.[2]
-
Quantitative Data Summary: Skraup Synthesis Moderation
| Moderator | Function | Expected Outcome |
| Ferrous Sulfate (FeSO₄) | Acts as an oxygen carrier, slowing the oxidation step. | Smoother, less violent reaction; reduced tar formation; improved and more reproducible yields.[5] |
| Boric Acid | Moderates the reaction's exothermicity. | Less vigorous reaction, though some reports suggest slightly lower yields compared to other methods.[6] |
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses.
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aromatic amine (e.g., aniline, 1.0 mole), glycerol (2.6 moles), the oxidizing agent (e.g., nitrobenzene, 0.5 moles), and ferrous sulfate heptahydrate (approx. 10g).
-
Acid Addition: With vigorous stirring and external cooling (e.g., an ice bath), slowly and cautiously add concentrated sulfuric acid (100 mL).
-
Reaction Initiation: Gently heat the mixture. Once the reaction begins to boil, remove the external heat source. The exothermic nature of the reaction should sustain reflux for 30-60 minutes.
-
Completion: After the initial exotherm subsides, heat the mixture to a gentle reflux for an additional 3 hours.
-
Work-up and Purification:
-
Allow the reaction mixture to cool and then carefully pour it into a large volume of cold water.
-
Make the solution strongly alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline base.
-
Perform steam distillation to separate the volatile quinoline from the non-volatile tarry residue.[2]
-
Extract the quinoline from the distillate using an organic solvent (e.g., toluene or dichloromethane).
-
Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The crude quinoline can be further purified by vacuum distillation.
-
Visualization: Skraup Synthesis Workflow
Caption: Workflow for the moderated Skraup synthesis of quinoline.
Doebner-von Miller Synthesis
This method involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of an acid.
Problem 2: The reaction produces a large amount of tar and polymeric material, resulting in a low yield.
-
Root Cause: Similar to the Skraup synthesis, the strongly acidic conditions used in the Doebner-von Miller reaction can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material, leading to the formation of high-molecular-weight tars.[1]
-
Solution:
-
Biphasic Solvent System: A highly effective method to mitigate polymerization is to use a two-phase system. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene), its concentration in the acidic aqueous phase is kept low, thus reducing the rate of acid-catalyzed self-polymerization.[7]
-
Slow Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain a low instantaneous concentration of the carbonyl compound, favoring the desired reaction over polymerization.[8]
-
Catalyst Optimization: While strong acids are necessary, their concentration and type can be optimized. The use of milder Lewis acids (e.g., ZnCl₂, SnCl₄) instead of strong Brønsted acids (e.g., H₂SO₄, HCl) can sometimes provide a better balance between reaction rate and side product formation.[9]
-
Quantitative Data Summary: Doebner-von Miller Yield Improvement
| Method | Principle | Expected Outcome |
| Biphasic System | Sequesters the carbonyl reactant in an organic phase, reducing its concentration in the acidic aqueous phase. | Drastically reduces polymerization and tar formation, leading to a significant increase in the yield of the desired quinoline.[7] |
| Slow Reactant Addition | Maintains a low concentration of the carbonyl compound throughout the reaction. | Minimizes self-condensation and polymerization, resulting in a cleaner reaction and improved yield.[8] |
Experimental Protocol: Doebner-von Miller Synthesis in a Biphasic System
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the aromatic amine (1.0 eq) in aqueous acid (e.g., 6 M HCl).
-
Reagent Addition: In a separate addition funnel, dissolve the α,β-unsaturated carbonyl compound (1.2 eq) in an immiscible organic solvent like toluene.
-
Reaction: Heat the aqueous amine solution to reflux. Add the organic solution of the carbonyl compound dropwise to the refluxing mixture over a period of 1-2 hours.
-
Completion: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and separate the two phases.
-
Carefully neutralize the aqueous phase with a concentrated base solution (e.g., NaOH).
-
Extract the product from the neutralized aqueous phase with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Visualization: Doebner-von Miller Reaction Mechanism
Caption: Simplified mechanism of the Doebner-von Miller reaction.
Friedländer Synthesis
The Friedländer synthesis is a versatile method for producing quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
Problem 3: The reaction is plagued by the self-condensation of the ketone reactant, leading to low yields of the desired quinoline.
-
Root Cause: Under the basic or acidic conditions often employed in the Friedländer synthesis, the ketone reactant can undergo self-aldol condensation, a competing side reaction that consumes the starting material and complicates purification.[1]
-
Solution:
-
Milder Reaction Conditions: The use of harsh bases or high temperatures can promote self-condensation. Employing milder catalysts and reaction conditions can significantly suppress this side reaction. For example, gold catalysts have been shown to facilitate the reaction under milder conditions.[10]
-
Slow Addition of the Ketone: Similar to the Doebner-von Miller synthesis, slowly adding the ketone to the reaction mixture can help to maintain its concentration at a low level, thereby disfavoring the bimolecular self-condensation reaction.[1]
-
Use of an Imine Analog: To circumvent the conditions that promote aldol condensation, one can use an imine analog of the 2-aminoaryl aldehyde or ketone. This modification can lead to cleaner reactions and higher yields.[10]
-
Quantitative Data Summary: Friedländer Synthesis Catalyst Comparison
| Catalyst Type | Conditions | Effect on Aldol Side Reaction |
| Strong Base (e.g., KOH, NaOH) | High temperatures | Promotes aldol self-condensation, leading to byproducts and lower yields.[1] |
| Milder Catalysts (e.g., Gold, Neodymium salts) | Milder temperatures | Suppresses self-condensation, resulting in cleaner reactions and higher yields of the desired quinoline.[10] |
| Acid Catalysts (e.g., p-TsOH, TFA) | Varies | Can suppress base-catalyzed aldol condensation, but may promote other side reactions depending on the substrate.[2] |
Experimental Protocol: Gold-Catalyzed Friedländer Synthesis
-
Reaction Setup: In a reaction vial, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and the gold catalyst (e.g., AuCl₃, 1-5 mol%) in a suitable solvent (e.g., ethanol).
-
Reaction: Seal the vial and heat the mixture at a moderate temperature (e.g., 80 °C) for the required time (typically a few hours), monitoring the progress by TLC.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure quinoline derivative.
-
Visualization: Friedländer Synthesis - Competing Pathways
Caption: Competing reaction pathways in the Friedländer synthesis.
Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aromatic amine with a β-diketone under acidic conditions.
Problem 4: The reaction with an unsymmetrical β-diketone yields a mixture of regioisomers.
-
Root Cause: When an unsymmetrical β-diketone is used, the initial condensation with the aniline can occur at either of the two carbonyl groups, and the subsequent acid-catalyzed cyclization can proceed to two different positions on the aromatic ring, leading to the formation of a mixture of regioisomers. The ratio of these isomers is influenced by both steric and electronic factors.[1]
-
Solution:
-
Steric Hindrance: The regioselectivity can often be controlled by steric effects. A bulky substituent on one side of the β-diketone will favor cyclization at the less sterically hindered position. Similarly, substituents on the aniline can direct the cyclization.[2]
-
Electronic Effects: The electronic nature of the substituents on both the aniline and the β-diketone can influence the nucleophilicity of the ortho positions on the aniline and the reactivity of the carbonyl groups, thereby directing the regiochemical outcome.[2]
-
Choice of Acid Catalyst: The acid catalyst used for the cyclization step can have a significant impact on the ratio of regioisomers. For example, polyphosphoric acid (PPA) may give a different isomeric ratio compared to sulfuric acid.[2]
-
Quantitative Data Summary: Controlling Regioselectivity in Combes Synthesis
| Factor | Influence on Regioselectivity | Example |
| Steric Bulk on β-Diketone | Favors cyclization at the less hindered carbonyl group. | A β-diketone with a t-butyl group on one side will favor the formation of the isomer where the t-butyl group is not involved in the initial cyclization. |
| Aniline Substituents | Electron-donating groups can activate a specific ortho position for cyclization, while electron-withdrawing groups can deactivate it. | A methoxy group on the aniline may direct the cyclization to the adjacent ortho position. |
| Acid Catalyst | Can alter the ratio of regioisomers formed. | Polyphosphoric acid (PPA) might favor one regioisomer over another compared to H₂SO₄.[2] |
Experimental Protocol: Regioselective Combes Synthesis
-
Condensation: In a round-bottom flask, combine the aromatic amine (1.0 eq) and the unsymmetrical β-diketone (1.1 eq) in a suitable solvent (e.g., toluene). Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the initial condensation to the enamine intermediate.
-
Cyclization: After the theoretical amount of water has been collected, cool the reaction mixture. Carefully add the cyclizing acid (e.g., concentrated H₂SO₄ or PPA) at a low temperature.
-
Reaction: Gently heat the reaction mixture for a specified period, monitoring the formation of the product by TLC.
-
Work-up and Purification:
-
Pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonia or NaOH).
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent.
-
Separate the regioisomers, if necessary, by column chromatography.
-
Visualization: Regioselectivity in Combes Synthesis
Caption: Decision pathways for regioselectivity in the Combes synthesis.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Ethyl 4,6-dichloroquinoline-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethyl 4,6-dichloroquinoline-3-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthetic and purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The primary synthetic route often involves the chlorination of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.[1] Ensure complete conversion by optimizing reaction conditions.
-
Chlorinating Agent: While phosphorus oxychloride (POCl₃) is common, oxalyl chloride in dichloromethane (DCM) has been reported to give yields as high as 90%.[1]
-
Reaction Time and Temperature: The conversion of the hydroxyl group to a chloro group often requires heating. A typical procedure may involve stirring at 40°C followed by a period at reflux to ensure the reaction goes to completion.[1]
-
-
Suboptimal Gould-Jacobs Reaction: If you are synthesizing the precursor via the Gould-Jacobs reaction, ensure the initial condensation and subsequent high-temperature cyclization (around 250°C in a high-boiling solvent like diphenyl ether) are carried out effectively.[1]
-
Product Loss During Work-up: Acid-base washes are crucial for removing impurities but can lead to product loss if not performed carefully. Ensure the pH is adjusted correctly during extractions.
-
Inefficient Purification: Significant loss can occur during recrystallization or column chromatography if the conditions are not optimized. Refer to the specific troubleshooting points for these techniques below.
Q2: I am observing a significant amount of 4,6-dichloroquinoline-3-carboxylic acid as a byproduct. How can I remove it?
A2: The presence of the corresponding carboxylic acid is a common issue, often arising from the hydrolysis of the ethyl ester during the reaction or work-up.[1]
-
Basic Wash: During the work-up, washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate, will convert the acidic byproduct into its water-soluble carboxylate salt, which will then partition into the aqueous layer.
-
Column Chromatography: If the basic wash is insufficient, column chromatography can effectively separate the more polar carboxylic acid from the desired ethyl ester.
Q3: My purified product still shows impurities by TLC/NMR. What are the likely contaminants and how do I remove them?
A3: Besides the carboxylic acid, other common impurities include:
-
Unreacted Starting Materials: (e.g., the aniline precursor or ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate).
-
Reaction Intermediates: Such as the anilinoacrylate intermediate from the Gould-Jacobs reaction if cyclization is incomplete.[2]
-
Positional Isomers: Formed during the Gould-Jacobs reaction.
Troubleshooting:
-
Recrystallization: This is often effective for removing minor impurities. Experiment with different solvent systems. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective.
-
Column Chromatography: This is the most effective method for separating compounds with different polarities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.[3]
Q4: I am having trouble getting my this compound to crystallize. What can I do?
A4: Crystallization can be challenging. Here are some tips:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents and solvent mixtures. Common choices include ethanol, ethyl acetate, and mixtures with hexanes or petroleum ether.
-
Induce Crystallization:
-
Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled, supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Cooling: Cool the solution slowly. A rapid temperature drop can lead to oiling out rather than crystallization. Start with cooling to room temperature, followed by refrigeration.
-
Q5: What are the best practices for column chromatography purification of this compound?
A5: For effective purification by column chromatography:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4 for good separation.[3]
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation. A slurry packing method is generally reliable.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like DCM and adsorb it onto a small amount of silica gel ("dry loading").[4] This often gives better resolution than loading the sample as a concentrated solution.
-
Elution: Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to elute the compounds in order of increasing polarity.
Data Presentation
Table 1: Recrystallization Solvent Systems and Expected Outcomes
| Solvent System | Ratio (v/v) | Expected Purity | Notes |
| Ethanol/Water | ~9:1 | >98% | Dissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify and cool slowly. |
| Ethyl Acetate/Hexane | Varies | >97% | Dissolve in a minimal amount of hot ethyl acetate, then add hexane until persistent cloudiness is observed. Reheat to dissolve and cool slowly. |
| Dichloromethane/Methanol | 1:1 | - | Can be used for dissolving mixtures of chlorinated quinolines for separation.[5] |
| Ethanol-Diethyl Ether | 1:1 | - | Suitable for obtaining crystals for X-ray diffraction.[5] |
Table 2: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate (Gradient) |
| Initial Eluent | 95:5 (Hexane:Ethyl Acetate) |
| Final Eluent | 80:20 (Hexane:Ethyl Acetate) |
| Detection | UV light at 254 nm |
| Expected Rf of Product | ~0.3-0.4 in 90:10 Hexane:Ethyl Acetate |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Mixed Solvent: While the solution is hot, add a less polar solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Reheat until the solution is clear again, then cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material in various hexane/ethyl acetate ratios.
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to begin eluting the solvent through the column.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for low purity of this compound.
References
Troubleshooting low yield in Suzuki coupling with dichloroquinoxaline substrates.
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dichloroquinoxaline substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide practical guidance for optimizing your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing very low or no yield of my desired coupled product. What are the most common initial factors to investigate?
Low or no yield in the Suzuki coupling of dichloroquinoxalines is a frequent challenge, often stemming from several key areas. A systematic approach to troubleshooting is essential.[1] The C-Cl bond in dichloroquinoxalines is relatively unreactive, making the choice of catalyst, ligand, and reaction conditions particularly critical.[2][3][4][5]
Start by evaluating the following:
-
Catalyst and Ligand System: The activation of aryl chlorides typically requires more specialized catalysts than aryl bromides or iodides.[5] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition step.[6]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6] The strength and solubility of the base can significantly impact the reaction rate.
-
Solvent Choice: The solvent influences the solubility of reactants and the stability of the catalytic species.[7]
-
Reaction Temperature: Insufficient temperature can lead to slow or incomplete reactions.[1]
-
Quality of Boronic Acid/Ester: The stability and purity of the boronic acid are paramount. Impurities can poison the catalyst, and decomposition can lead to side reactions and lower yields.[8]
Q2: My reaction has stalled, or the conversion is incomplete. How can I drive the reaction to completion?
Incomplete conversion is a common issue when working with less reactive aryl chlorides. Here are some strategies to improve reaction completion:
-
Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1] Temperatures in the range of 90-120°C are common for these substrates.[9][10]
-
Screen Different Bases: A stronger base might be required. For instance, switching from a carbonate base (e.g., K₂CO₃) to a phosphate base (e.g., K₃PO₄) can sometimes improve results.[6][10]
-
Optimize Catalyst Loading: While typically ranging from 1-10 mol%, increasing the catalyst loading can sometimes help push a sluggish reaction to completion.[6] However, this can also lead to increased side products.
-
Check for Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. Ensure your reaction is rigorously degassed to remove oxygen, which can lead to catalyst oxidation.[9]
Q3: I am observing significant side products like homocoupling of the boronic acid and dehalogenation of my dichloroquinoxaline. How can I minimize these?
Side reactions compete with your desired cross-coupling and can significantly reduce your yield.[1]
-
Minimizing Homocoupling: The homocoupling of boronic acids to form biaryl byproducts is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1][11]
-
Preventing Dehalogenation: The replacement of a chlorine atom with hydrogen on the quinoxaline ring is another common side reaction.[11]
-
Solution: The choice of base and solvent can influence this pathway. Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help mitigate this issue.[1]
-
-
Controlling Protodeboronation: This side reaction involves the cleavage of the C-B bond of the boronic acid.
Q4: Which chlorine atom on the dichloroquinoxaline is more reactive, and can I achieve selective monosubstitution?
The reactivity of the chlorine atoms depends on their position on the quinoxaline ring. For example, in 2,6-dichloroquinoxaline, the 2-position is more electron-deficient and, therefore, generally more reactive towards Suzuki-Miyaura cross-coupling than the 6-position.[9] This difference in reactivity allows for regioselective monosubstitution under carefully controlled conditions.[9]
To favor monosubstitution:
-
Use a smaller excess of the boronic acid (e.g., 1.1-1.3 equivalents).[10]
To achieve disubstitution, more forcing conditions are typically required, such as higher temperatures, a stronger base (e.g., an aqueous solution of K₂CO₃), and a larger excess of the boronic acid.[10]
Data on Reaction Parameters
The following tables summarize common starting points and ranges for key reaction parameters when performing Suzuki coupling with dichloroquinoxaline and other heteroaryl chlorides.
Table 1: Common Catalysts and Ligands for Suzuki Coupling of Heteroaryl Chlorides
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | 3 - 10 | A common starting point, but may be less effective for unactivated chlorides.[6][10] |
| Pd₂(dba)₃ | XPhos, SPhos, P(t-Bu)₃ | 1 - 5 | Often used with bulky, electron-rich phosphine ligands for challenging substrates.[6] |
| Pd(dppf)Cl₂ | dppf | 1 - 5 | An effective catalyst for a range of cross-coupling reactions.[6] |
| Pd/C | None | 5 - 10 | A heterogeneous, ligandless option that can be effective for some aryl chlorides.[2][4] |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) |
| K₃PO₄ | 2.0 | THF, 1,4-Dioxane | 80 - 100 |
| K₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane/H₂O, DMF/H₂O | 90 - 120 |
| Cs₂CO₃ | 2.0 | 1,4-Dioxane, Toluene | 80 - 110 |
| Na₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Ethanol/H₂O | 80 - 100 |
Experimental Protocols
General Protocol for Monosubstitution of 2,6-Dichloroquinoxaline
This protocol is a general starting point and may require optimization for your specific boronic acid.
Materials:
-
2,6-Dichloroquinoxaline (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add 2,6-dichloroquinoxaline, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add anhydrous THF via syringe.
-
Stir the reaction mixture at 90°C under the inert atmosphere.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for troubleshooting low-yield Suzuki coupling reactions with dichloroquinoxaline substrates.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
Optimizing temperature and reaction time for chlorination of hydroxyquinolines.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing the chlorination of hydroxyquinolines, with a focus on temperature and reaction time.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chlorination of hydroxyquinolines.
Q1: Low or no yield of the desired chlorinated hydroxyquinoline is observed. What are the possible causes and solutions?
A1: Several factors can contribute to low or no product yield. Consider the following:
-
Inactive Chlorinating Agent: The chlorinating agent may have degraded. For instance, solutions of sodium hypochlorite can lose their potency over time.
-
Solution: Use a fresh batch of the chlorinating agent or titrate the existing solution to determine its active chlorine content.
-
-
Insufficient Reaction Temperature: The reaction may require a higher temperature to proceed at an adequate rate.
-
Solution: Gradually increase the reaction temperature in increments (e.g., 10°C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Be aware that excessively high temperatures can lead to side product formation.
-
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Extend the reaction time and monitor the consumption of the starting material.
-
-
Poor Solubility: The hydroxyquinoline starting material may not be sufficiently soluble in the chosen solvent, limiting the reaction rate.
Q2: A mixture of mono- and di-chlorinated products is obtained, but I want to selectively synthesize the mono-chlorinated product. How can I improve selectivity?
A2: Achieving selectivity for mono-chlorination over di-chlorination is a common challenge. Here are some strategies:
-
Control Stoichiometry: The molar ratio of the chlorinating agent to the hydroxyquinoline is a critical factor.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.0 to 1.1 equivalents) of the chlorinating agent for mono-chlorination. Carefully control the addition of the chlorinating agent to the reaction mixture.
-
-
Lower Reaction Temperature: Higher temperatures can favor the formation of the di-chlorinated product.
-
Solution: Perform the reaction at a lower temperature (e.g., 0°C or room temperature) to slow down the reaction rate and improve selectivity. One procedure involves cooling the reaction mixture with ice salt water to 10°C.[1]
-
-
Shorter Reaction Time: Over-chlorination can occur with prolonged reaction times.
-
Solution: Monitor the reaction closely and quench it as soon as the desired mono-chlorinated product is maximized, as determined by an appropriate analytical technique like HPLC.[2]
-
Q3: The final product is impure, showing unexpected spots on TLC or peaks in HPLC analysis. What are the likely impurities and how can they be removed?
A3: Impurities can arise from side reactions or unreacted starting materials.
-
Isomeric Byproducts: The chlorination of hydroxyquinolines can sometimes yield isomeric products, such as 7-chloro-8-hydroxyquinoline in addition to the desired 5-chloro-8-hydroxyquinoline.[1]
-
Solution: Purification by column chromatography or recrystallization is often necessary to separate these isomers.
-
-
Over-chlorinated Products: As mentioned, 5,7-dichloro-8-hydroxyquinoline is a common byproduct when synthesizing the mono-chloro derivative.[1][2]
-
Solution: Optimize the reaction conditions (stoichiometry, temperature, time) to minimize the formation of the di-chloro product. Purification techniques like recrystallization can also be effective.
-
-
Degradation Products: Strong oxidizing agents or harsh reaction conditions can lead to the degradation of the hydroxyquinoline ring system.
Frequently Asked Questions (FAQs)
Q1: What are the common chlorinating agents used for hydroxyquinolines?
A1: Several chlorinating agents can be used, each with its own advantages and disadvantages. Common examples include:
-
N-Chlorosuccinimide (NCS): A mild and selective chlorinating agent.[3][4]
-
Chlorine Gas (Cl₂): A powerful chlorinating agent, often used for producing di-chlorinated products. It requires careful handling due to its toxicity.
-
Sodium Hypochlorite (NaOCl) in the presence of an acid (e.g., HCl): A readily available and cost-effective option.[2]
-
Sulfuryl Chloride (SO₂Cl₂): Another effective chlorinating agent.
-
Phosphorus Oxychloride (POCl₃): Typically used for dehydroxy-chlorination of oxo-azaheterocycles.[5]
Q2: What is a typical temperature range for the chlorination of hydroxyquinolines?
A2: The optimal temperature can vary significantly depending on the specific hydroxyquinoline, the chlorinating agent, and the desired product. The range can be from as low as 10°C to as high as 170°C. For instance, the synthesis of 5-chloro-8-hydroxyquinoline using hydrogen peroxide and hydrochloric acid is conducted at 10°C.[1] In contrast, another method mentions a temperature range of 100-170°C for a different synthetic route.[1][6]
Q3: How does reaction time typically affect the outcome of the chlorination?
A3: Reaction time is a critical parameter that influences both the yield and the product distribution. Shorter reaction times may lead to incomplete conversion of the starting material, while longer reaction times can result in the formation of over-chlorinated byproducts. It is essential to monitor the reaction progress to determine the optimal reaction time. For example, one patented process for producing 5,7-dichloro-8-hydroxy-quinoline involves introducing chlorine over 3 hours and then stirring for an additional 5 hours.
Q4: What solvents are commonly used for the chlorination of hydroxyquinolines?
A4: The choice of solvent depends on the solubility of the reactants and the reaction conditions. Commonly used solvents include:
-
Acetic Acid
-
Chloroform
-
Methanol [1]
-
In some cases, the reaction is carried out in an acidic aqueous medium, such as concentrated hydrochloric acid.[1]
Data Presentation: Reaction Conditions for Chlorination of Hydroxyquinolines
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time | Product(s) | Yield (%) | Reference |
| 8-Hydroxyquinoline | Hydrogen Peroxide / Hydrochloric Acid | Water | 10 | 2 hours | 5-Chloro-8-hydroxyquinoline hydrochloride | Not specified | [1] |
| 4-Hydroxy-8-tosyloxyquinoline | Not specified | Not specified | Not specified | Not specified | 4-Chloro-8-tosyloxyquinoline | 94 | [7] |
| 8-Hydroxyquinoline | Chlorine Gas | Chloroform | 25 | 3 hours (addition) + 5 hours (stirring) | 5,7-Dichloro-8-hydroxyquinoline | 97 | [8] |
| 2-alkyl-8-hydroxyquinoline | N-Chlorosuccinimide (NCS) | Acidic conditions | Not specified | Not specified | 2-alkyl-5,7-dichloro-8-hydroxyquinoline | Good | [3][4] |
| 4-chloro-o-nitrophenol, 4-chloro-o-aminophenol, glycerol | Sulfuric Acid | Not specified | 100-170 | 1-10 hours | 5-Chloro-8-hydroxyquinoline | Not specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-8-Hydroxyquinoline Hydrochloride [1]
-
Dissolve 10 g of 8-hydroxyquinoline in 120 g of 30% hydrochloric acid in a reaction flask with stirring until fully dissolved.
-
Cool the mixture to 10°C using an ice-salt water bath.
-
Slowly add 5 g of hydrogen peroxide over a period of 2 hours while maintaining the temperature at 10°C.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 2 hours.
-
Cool the reaction mixture and filter to separate the precipitated 5-chloro-8-hydroxyquinoline hydrochloride.
-
The separated solid is then added to 40 g of water and stirred to form a yellow, turbid solution.
-
Add 28% ammonia water to adjust the pH to 6.7, leading to the precipitation of the free base.
-
Filter the white solid, which is 5-chloro-8-hydroxyquinoline, and dry it under a vacuum.
Protocol 2: Synthesis of 5,7-Dichloro-8-Hydroxy-quinoline
-
In a 2-liter flask, dissolve 125 grams of 8-hydroxy-quinoline in 1,000 ml of chloroform.
-
Add 1.5 grams of iodine to the solution.
-
Introduce 200 grams of chlorine into the reaction mixture over a period of 3 hours at a temperature of 25°C.
-
After the chlorine addition is complete, stir the mixture for an additional 5 hours.
-
To quench the reaction, add a solution of sodium pyrosulfite in water, ensuring the temperature does not exceed 55°C.
-
Distill off the chloroform while adding water dropwise.
-
Adjust the pH of the remaining aqueous solution to 2 with ammonia and filter the mixture while hot.
-
Wash the filter residue, consisting of 5,7-dichloro-8-hydroxy-quinoline, with a 3% sodium bisulfite solution and then with water.
Mandatory Visualization
Caption: Workflow for optimizing the chlorination of hydroxyquinolines.
References
- 1. Page loading... [guidechem.com]
- 2. Sciencemadness Discussion Board - Chlorination of 8-HydroxyQuinoline - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
Preventing tar formation in Skraup and Doebner-von Miller quinoline synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Skraup and Doebner-von Miller quinoline synthesis. Our goal is to help you minimize tar formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the Skraup and Doebner-von Miller syntheses?
A1: Tar formation is a common challenge in both syntheses and is primarily caused by the acid-catalyzed polymerization of intermediates. In the Skraup synthesis, the harsh, acidic, and high-temperature conditions lead to the polymerization of acrolein, which is formed from the dehydration of glycerol.[1] Similarly, in the Doebner-von Miller reaction, the α,β-unsaturated aldehydes or ketones used as reactants are prone to polymerization under strong acidic conditions.[2]
Q2: How can I control the notoriously exothermic and often violent nature of the Skraup reaction?
A2: The Skraup reaction is highly exothermic, and controlling its rate is crucial to prevent tar formation and ensure safety. The most effective method is the use of a moderator, such as ferrous sulfate (FeSO₄) or boric acid.[1] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a more controlled and smoother oxidation step.[1] Additionally, slow and controlled addition of concentrated sulfuric acid with efficient cooling and stirring is essential to dissipate heat and prevent localized hotspots.[3]
Q3: My Doebner-von Miller reaction is producing a low yield and a significant amount of polymeric material. How can I address this?
A3: Low yields and polymerization in the Doebner-von Miller reaction are typically due to the self-condensation of the α,β-unsaturated carbonyl compound. To mitigate this, consider the following strategies:
-
Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This helps to control the exothermic nature of the reaction and minimizes polymerization.[2]
-
Use of a Biphasic System: Sequestering the carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its polymerization.[4]
-
Temperature Optimization: Avoid excessively high temperatures, which promote tar formation.[2]
Q4: What are some alternative oxidizing agents to the traditionally used nitrobenzene or arsenic acid in the Skraup synthesis?
A4: While nitrobenzene and arsenic acid are effective, they are also toxic. Several alternatives have been explored to make the synthesis safer and more environmentally friendly. These include:
-
Iodine (catalytic): Can be used in catalytic amounts.[5]
-
Ferric compounds and Vanadium Pentoxide (V₂O₅): These have also been used as oxidizing agents.[5]
-
Air or Oxygen: Bubbling air or oxygen through the reaction mixture can also serve as the oxidant.[5] It is important to note that while these alternatives can be effective, nitrobenzene and arsenate generally give the best yields.[5]
Q5: Can microwave-assisted heating be beneficial for these syntheses?
A5: Yes, microwave-assisted organic synthesis (MAOS) can be highly advantageous. It often leads to dramatically reduced reaction times, higher yields, and cleaner reactions with fewer byproducts.[6] For the Doebner-von Miller reaction, microwave irradiation can reduce the harshness of the required conditions and shorten reaction times.[6] Some studies have shown very good yields (79-94%) for the synthesis of certain quinoline derivatives using microwave-assisted methods.[7]
Troubleshooting Guides
Issue: Excessive Tar Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction mixture becomes a thick, dark, unmanageable tar in Skraup synthesis . | Uncontrolled exothermic reaction, high temperature, polymerization of acrolein. | 1. Add a moderator: Use ferrous sulfate (FeSO₄) to control the reaction rate.[3]2. Control reagent addition: Add concentrated sulfuric acid slowly with efficient cooling.[3]3. Gentle heating: Initiate the reaction with gentle heating and then remove the heat source, allowing the exotherm to sustain the reaction.[1] |
| Low yield and significant polymeric byproduct in Doebner-von Miller synthesis . | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound. | 1. Slow reactant addition: Add the carbonyl compound dropwise to the reaction mixture.[2]2. Use a biphasic system: This sequesters the carbonyl compound and reduces self-polymerization.[4]3. Optimize temperature: Use the lowest effective temperature to achieve a reasonable reaction rate.[2] |
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of quinoline synthesis.
Table 1: Effect of Moderator and Oxidizing Agent on Skraup Synthesis Yield
| Aniline Derivative | Moderator | Oxidizing Agent | Yield (%) |
| Aniline | Ferrous Sulfate | Nitrobenzene | 84-91%[1] |
| o-Aminophenol | Ferrous Sulfate | Not specified | 100% (for 8-hydroxyquinoline)[1] |
| Aniline | None | Arsenic Acid | Generally high yields, less violent reaction[1] |
| Aniline | None | Iodine | Effective in catalytic amounts[5] |
Note: Yields can be highly dependent on the specific reaction conditions and scale.
Table 2: Effect of Reaction Conditions on Doebner-von Miller Synthesis Yield
| Carbonyl Compound | Reaction Conditions | Yield (%) | Key Observation |
| α,β-unsaturated aldehydes/ketones | Conventional heating, strong acid | Low to moderate | Prone to polymerization and tar formation.[4] |
| Crotonaldehyde | Microwave irradiation (300W, 10-15 min) with PW₁₂ catalyst | 79-94% | Significant reduction in reaction time and improved yields.[7] |
| Acrolein diethyl acetal | Biphasic reaction medium | Improved yields | Reduced polymerization of the carbonyl substrate.[4] |
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol.
-
Slowly and with constant stirring, carefully add concentrated sulfuric acid to the mixture. The addition is exothermic, and cooling may be necessary.
-
Gently heat the mixture. Once the reaction begins to boil vigorously, remove the external heat source. The exothermic nature of the reaction should sustain the reflux.
-
After the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.
-
After cooling, the quinoline is typically isolated from the tarry residue by steam distillation of the basified reaction mixture.
Protocol 2: Microwave-Assisted Doebner-von Miller Synthesis of Quinaldine
Materials:
-
Aniline
-
Crotonaldehyde
-
Phosphotungstic acid (PW₁₂) catalyst
Procedure:
-
In a microwave-safe reaction vessel, combine the aniline, crotonaldehyde, and a catalytic amount of phosphotungstic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 300 W for 10-15 minutes.
-
After the reaction is complete and the vessel has cooled, the product can be isolated and purified using standard techniques such as extraction and chromatography.
Mandatory Visualizations
Reaction Mechanisms and Troubleshooting Workflow
Caption: Reaction pathways for Skraup and Doebner-von Miller syntheses.
Caption: Troubleshooting workflow for preventing tar formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with Ethyl 4,6-dichloroquinoline-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4,6-dichloroquinoline-3-carboxylate in cross-coupling reactions. The following information is designed to address specific issues that may be encountered during experimentation.
I. General Considerations and Regioselectivity
Q1: What are the primary challenges in performing cross-coupling reactions with this compound?
A1: The main challenges with this substrate are:
-
Regioselectivity: The presence of two distinct chlorine atoms at the C4 and C6 positions requires careful control to achieve selective mono-substitution or controlled di-substitution. In many quinoline systems, the C4 position is more activated towards nucleophilic attack due to electronic effects from the ring nitrogen. However, the choice of catalyst, ligand, and reaction conditions can influence this selectivity.
-
Reactivity of Aryl Chlorides: Carbon-chlorine bonds are inherently less reactive than carbon-bromine or carbon-iodine bonds in oxidative addition to palladium(0), which is a key step in the catalytic cycle.[1] This often necessitates the use of more reactive catalysts, typically those with bulky, electron-rich phosphine ligands, and potentially higher reaction temperatures.
-
Catalyst Inhibition: The quinoline nitrogen itself can act as a ligand and coordinate to the palladium center, potentially leading to catalyst deactivation. The selection of a suitable ligand is crucial to mitigate this effect and maintain a high catalytic turnover.[2]
-
Side Reactions: As with many cross-coupling reactions, potential side reactions include hydrolysis of the ethyl ester under basic conditions, homocoupling of the coupling partners, and dehalogenation of the starting material.
Q2: How can I control the regioselectivity between the C4 and C6 positions?
A2: Controlling regioselectivity is a significant challenge and is highly dependent on the specific reaction conditions. Generally, the C4 position is more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) type reactions. In palladium-catalyzed cross-couplings, the outcome is a delicate balance of electronic and steric factors, as well as the nature of the catalyst system.
For Suzuki-Miyaura couplings on dihalopyridines, the choice of ligand has been shown to influence regioselectivity. For instance, in some systems, Pd(PPh₃)₄ may favor reaction at one position, while a catalyst with a bidentate ligand like dppf may favor the other.[1] For this compound, it is crucial to perform small-scale screening of different palladium catalysts and ligands to determine the optimal conditions for the desired regioselectivity.
II. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.
Frequently Asked Questions (FAQs)
Q3: Which palladium catalyst and ligand combination is a good starting point for the Suzuki-Miyaura coupling of this compound?
A3: For challenging substrates like dichloroquinolines, a catalyst system known for its high reactivity is recommended. A good starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos. Alternatively, a pre-formed catalyst like XPhos Pd G3 can be used. For some multi-halogenated quinoline derivatives, PdCl₂(PPh₃)₂ in the presence of a co-catalyst like PCy₃ has been used successfully.[3]
Q4: What is the best base to use for this Suzuki coupling?
A4: The choice of base is critical and often depends on the stability of the boronic acid and the substrate. For many Suzuki couplings, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an aqueous solvent mixture (e.g., dioxane/water) are effective.[3] If ester hydrolysis is a concern, a non-aqueous system with a base like potassium phosphate (K₃PO₄) can be employed.
Q5: My Suzuki coupling reaction is not working. What are the common causes of failure?
A5: Common reasons for failure in Suzuki coupling reactions include:
-
Poor Catalyst Activity: The Pd(0) active species can be sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that the solvents are anhydrous.
-
Inefficient Transmetalation: The boronic acid may not be efficiently transferred to the palladium center. This can sometimes be addressed by changing the base or the solvent system.
-
Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeborylation (replacement of the boronic acid group with a hydrogen atom) or form unreactive boroxines. Using a freshly opened bottle of boronic acid or converting it to a more stable boronate ester (e.g., a pinacol ester) can help.
-
Substrate Dehalogenation: This side reaction can be promoted by certain catalyst systems and reaction conditions. Screening different ligands and bases may be necessary to minimize this pathway.
Data Presentation: Catalyst System Comparison (Representative Data)
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85 |
| Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | 92 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 90 | 24 | 65 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 110 | 12 | 78 |
Note: This data is illustrative and optimization will be required for this compound.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry, argon-flushed flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Reaction: Heat the mixture to 80-110 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
III. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.
Frequently Asked Questions (FAQs)
Q6: What are the recommended catalysts for the Buchwald-Hartwig amination of this substrate?
A6: Similar to the Suzuki coupling, highly active catalyst systems are generally required for the amination of aryl chlorides. Palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, in combination with bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos, are excellent starting points.[4] The choice of ligand can also influence the regioselectivity of the reaction.
Q7: Which base is most suitable for the Buchwald-Hartwig amination?
A7: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) is a common choice and is often very effective. Other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be used, particularly if the substrate is sensitive to the strongly basic conditions of NaOtBu.
Q8: I am observing low yields in my amination reaction. What could be the problem?
A8: Low yields in Buchwald-Hartwig aminations can be due to several factors:
-
Catalyst Deactivation: The quinoline nitrogen can interfere with the catalyst. Using a ligand that binds strongly to palladium can help prevent this.
-
Base Incompatibility: The chosen base may not be strong enough to deprotonate the amine or may be causing decomposition of the starting material or product.
-
Steric Hindrance: If either the amine or the quinoline is sterically hindered, the reaction may be slow. In such cases, a more active catalyst system and higher reaction temperatures may be necessary.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a dry reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After concentrating the solvent, purify the crude product by flash chromatography.
IV. Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling is used to form a carbon-carbon triple bond between a terminal alkyne and an aryl halide.
Frequently Asked Questions (FAQs)
Q9: What is a standard catalyst system for the Sonogashira coupling of this compound?
A9: The classic Sonogashira catalyst system consists of a palladium source, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[5] An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used as both the base and often as the solvent.
Q10: Are there copper-free conditions for the Sonogashira coupling of this substrate?
A10: Yes, copper-free Sonogashira couplings have been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts. These conditions typically employ a palladium catalyst with a bulky, electron-rich ligand, such as an N-heterocyclic carbene (NHC) or a biarylphosphine, and a strong organic base like pyrrolidine or piperidine.
Q11: My Sonogashira reaction is giving a low yield and a lot of alkyne homocoupling. How can I improve this?
A11: Alkyne homocoupling is a common side reaction in Sonogashira couplings. To minimize this:
-
Rigorous Degassing: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which promotes Glaser coupling.
-
Use of Copper-Free Conditions: As mentioned above, switching to a copper-free protocol can eliminate this side reaction.
-
Control of Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
Data Presentation: Catalyst System Comparison for Sonogashira Coupling (Representative Data)
The following table provides representative data for the Sonogashira coupling of a generic chloro-heteroaryl substrate.
| Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | 60 | 6 | 88 |
| Pd(OAc)₂ (2) / XPhos (4) | - | Pyrrolidine (3) | Toluene | 100 | 12 | 75 |
| Pd(PPh₃)₄ (5) | CuI (10) | iPr₂NH (excess) | iPr₂NH | 80 | 8 | 90 |
Note: This data is illustrative and optimization will be required for this compound.
Experimental Protocol: Generalized Sonogashira Coupling
-
Reaction Setup: To a dry, argon-flushed Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 25-80 °C) under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography.
V. Visualizing Experimental Workflows and Catalytic Cycles
To aid in the understanding of the experimental processes and reaction mechanisms, the following diagrams are provided.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
Column chromatography conditions for purifying quinoline-3-carboxylate esters
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the column chromatography purification of quinoline-3-carboxylate esters.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: Poor Separation, Peak Tailing, or Streaking
Q: My compound is showing significant tailing (streaking) on the TLC plate and I'm getting poor separation during column chromatography. How can I improve the peak shape and resolution?
A: Peak tailing is a common problem when purifying quinoline derivatives on silica gel.[1][2] It is often caused by the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the surface of the silica gel.[2] Here are several strategies to resolve this issue:
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, to your eluent.[2][3] This modifier will compete with your compound for interaction with the silanol groups, leading to improved peak shape.[4]
-
Mobile Phase pH Adjustment: For HPLC applications, operating at a low pH (e.g., 2.5-4) can protonate the basic quinoline compound, which helps to minimize unwanted interactions with residual silanol groups.[1]
-
Use Deactivated Silica: Pre-treat the silica gel with a basic solution before packing the column. You can do this by preparing a slurry of the silica gel in the eluent that already contains the amine modifier.[2]
Issue 2: Compound Decomposition on the Column
Q: I suspect my quinoline-3-carboxylate ester is decomposing on the silica gel column, leading to low yields and impure fractions. What can I do?
A: The acidic nature of standard silica gel can cause the degradation of sensitive organic compounds, including some quinoline derivatives.[2][5] To mitigate decomposition, consider the following approaches:
-
Deactivate the Silica Gel: As with tailing, adding a basic modifier like triethylamine (0.5-2%) to the mobile phase will neutralize the acidic silica surface and can prevent decomposition.[2][3]
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina is a good alternative to silica gel for acid-sensitive compounds.[2]
-
Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography can be a highly effective method to avoid decomposition on acidic stationary phases.[2]
-
Other Options: For particularly sensitive compounds, stationary phases like Florisil or cellulose might be suitable.[2]
-
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the amount of time your compound is in contact with the stationary phase.[2] Performing the chromatography in a cold room can also help slow down the rate of decomposition.[2]
-
Work Under an Inert Atmosphere: For highly sensitive derivatives, conducting the entire purification process under an inert atmosphere, such as in a glovebox, can prevent oxidation.[2]
Issue 3: No Elution or Very Strong Retention
Q: My compound will not elute from the silica gel column, even with a highly polar solvent system like 100% ethyl acetate. What is happening?
A: This issue, often referred to as "streaking to the baseline," indicates a very strong interaction between your compound and the stationary phase. This is common for polar, basic compounds on acidic silica.
-
Increase Solvent Polarity Drastically: If ethyl acetate is not sufficient, a more polar solvent system is needed. A common choice for highly polar compounds is a mixture of methanol in dichloromethane or chloroform.[3] Start with a low percentage (e.g., 1-2% MeOH in DCM) and gradually increase the concentration.
-
Caution with Methanol: Be aware that using more than 10% methanol in your eluent can start to dissolve the silica gel.[3]
-
Add a Basic Modifier: As mentioned previously, adding triethylamine to the eluent can disrupt the strong acidic-basic interactions causing the retention and allow the compound to elute.[2]
-
Switch Stationary Phase: If the compound is still retained, the interaction with silica is too strong. Switching to a less acidic stationary phase like neutral alumina or considering reversed-phase chromatography is the best course of action.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying a quinoline-3-carboxylate ester?
A1: The ideal solvent system depends on the polarity of your specific ester. A good starting point for thin-layer chromatography (TLC) analysis is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[3]
-
For "normal" polarity compounds, begin with 10-50% ethyl acetate in hexanes.[3]
-
For more polar compounds, try 100% ethyl acetate or 5% methanol in dichloromethane.[3]
-
For non-polar compounds, start with 5% ethyl acetate in hexanes.[3] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for your desired compound on the TLC plate.
Q2: How do I choose the correct stationary phase?
A2: For most quinoline-3-carboxylate esters, standard flash-grade silica gel is the first choice. However, if you encounter issues with decomposition or irreversible binding, consider the alternatives listed in the troubleshooting section, such as neutral alumina or C18 reversed-phase silica.[2]
Q3: My compound is an oil, but the literature reports it as a solid. Could the purification method be the issue?
A3: It is possible. If residual chromatography solvents or by-products from decomposition on the column remain in your sample, they can prevent crystallization. Ensure your fractions are pure by NMR and that all solvent has been thoroughly removed under high vacuum. If the product is clean, impurities from the column are unlikely to be the cause.
Data Presentation
Table 1: Common Solvent Systems for Flash Chromatography of Quinolines
| Polarity of Compound | Recommended Solvent System | Notes |
| Non-Polar | 5-20% Ethyl Acetate / Hexanes | Standard choice for many organic compounds.[3] |
| Intermediate Polarity | 20-70% Ethyl Acetate / Hexanes | Good for a wide range of functionalized quinolines.[3][6] |
| Polar | 1-10% Methanol / Dichloromethane | Effective for more polar derivatives.[3] Avoid >10% MeOH.[3] |
| Basic (prone to tailing) | Add 0.5-2% Triethylamine (NEt₃) | Add to any of the above systems to improve peak shape.[2][3] |
Table 2: Troubleshooting Summary
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Peak Tailing/Streaking | Interaction of basic quinoline N with acidic silanols on silica.[2] | Add 0.5-2% triethylamine to the eluent.[2][3] Use neutral alumina.[2] |
| Compound Decomposition | Acidity of silica gel.[5] Oxidation on the column. | Use deactivated silica (add NEt₃).[2] Switch to alumina or C18 silica.[2] Run the column quickly.[2] |
| Low or No Recovery | Irreversible binding to acidic sites. Compound decomposition. | Add triethylamine to the eluent.[2] Use a more polar solvent system (e.g., MeOH/DCM).[3] |
| Poor Separation | Inappropriate solvent system. Column overloading. | Optimize eluent polarity using TLC. Ensure sample load is 1-5% of silica gel mass. |
Experimental Protocols
Detailed Methodology: General Protocol for Flash Column Chromatography Purification
This protocol is a general guideline for the purification of a moderately polar ethyl quinoline-3-carboxylate.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 30% ethyl acetate in hexanes).
-
The ideal system should give the desired product an Rf value of ~0.3. If the compound is prone to tailing, add 1% triethylamine to the chosen solvent system and re-run the TLC.
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material).
-
Pack the column using either a dry packing or slurry packing method with your chosen eluent. Ensure the silica bed is flat and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel or Celite, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (approximately 2 inches/minute).
-
Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting product under a high vacuum to remove any residual solvent.
-
Visualization
This workflow provides a logical approach to troubleshooting common issues encountered during the column chromatography of quinoline-3-carboxylate esters.
Caption: Troubleshooting workflow for quinoline ester purification.
References
Technical Support Center: Managing Regioselectivity in the Functionalization of Dichloroquinolines
Welcome to the Technical Support Center for the regioselective functionalization of dichloroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of substituted quinolines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the functionalization of dichloroquinolines?
A1: The regioselectivity of functionalization reactions on dichloroquinoline scaffolds is primarily governed by the electronic properties of the quinoline ring and the specific reaction conditions employed. The chloro group at the C2 position is generally more reactive towards oxidative addition with a palladium(0) catalyst than the chloro group at the C4 position. This is due to the presence of the electronegative nitrogen atom in the quinoline ring, which makes the C2 position more electron-deficient.[1] Consequently, reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings often favor substitution at the C2 position. However, the choice of catalyst, ligands, base, and solvent can significantly influence and, in some cases, reverse this inherent reactivity.
Q2: I am observing a mixture of C2 and C4 substituted products in my Suzuki coupling reaction. How can I improve the selectivity for the C2 position?
A2: Achieving high regioselectivity for C2 functionalization is a common objective. To favor C2 substitution, consider the following strategies:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands can enhance the rate and selectivity of the oxidative addition step at the more reactive C2 position. For instance, using a Pd/IPr catalytic system has been shown to be effective for C4-selective couplings in some dichloroheteroarenes, suggesting that ligand choice can dramatically alter regioselectivity.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically preferred product, which is often the C2-substituted isomer.
-
Base Selection: The base plays a crucial role in the transmetalation step. Using a milder base may help to control the reaction and prevent side reactions that could lead to a loss of selectivity.
Q3: Conversely, how can I promote functionalization at the C4 position?
A3: While C2 is the more electronically favored position, C4 functionalization can be achieved through several strategies:
-
Sequential Functionalization: A common and effective method is to first perform a selective reaction at the C2 position, such as an alkynylation. The resulting 2-substituted-4-chloroquinoline can then undergo a subsequent Suzuki coupling at the C4 position.[1]
-
Ligand Control: As mentioned, specific ligand systems can direct the reaction to the C4 position. Ligand-free "Jeffery" conditions have been reported to enhance C4-selectivity in Suzuki couplings of 2,4-dichloropyridine, suggesting a similar approach could be explored for dichloroquinolines.[2]
-
Protecting Groups: In some cases, temporarily protecting the C2 position could be a viable, albeit less direct, strategy to force reactivity at C4.
Q4: What are common side reactions in dichloroquinoline functionalization, and how can they be minimized?
A4: Several side reactions can occur, leading to reduced yields and purification challenges. Common side reactions include:
-
Over-alkylation/arylation: This is particularly prevalent when using amine nucleophiles in Buchwald-Hartwig reactions, where the product can react further.[3] Using a precise stoichiometry of the nucleophile and carefully controlling the reaction time can mitigate this.
-
Hydrolysis: The reactive chloro groups, especially at C4, can be susceptible to hydrolysis, leading to the formation of hydroxyquinolines, particularly at elevated temperatures in the presence of water.[3] Ensuring anhydrous reaction conditions is crucial to prevent this.
-
Homocoupling of Boronic Acids: In Suzuki couplings, the boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[4] Thoroughly degassing the reaction mixture and using a pre-catalyst that readily forms the active Pd(0) species can minimize homocoupling.[4]
-
Dehalogenation: The chloro group can be replaced by a hydrogen atom, leading to a dehalogenated quinoline. This can be influenced by the choice of base and solvent.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more robust pre-catalyst. Run a control reaction with a known reactive substrate to test catalyst activity. |
| Inappropriate Ligand | Screen a panel of phosphine ligands with varying steric bulk and electronic properties. For Suzuki couplings, bulky, electron-rich ligands are often effective. |
| Incorrect Base | The choice of base is critical. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations, strong bases like NaOtBu are often required. Screen different bases to find the optimal one for your specific substrate. |
| Poor Reagent Quality | Ensure the purity of your dichloroquinoline and coupling partner. Boronic acids, in particular, can degrade over time. |
| Sub-optimal Reaction Conditions | Systematically vary the reaction temperature, time, and solvent. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation. |
Problem 2: Poor Regioselectivity (Mixture of C2 and C4 Isomers)
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Mixture | To favor C2: Use milder reaction conditions (lower temperature, shorter reaction time). Employ bulky phosphine ligands to sterically hinder approach to the C4 position. To favor C4: Consider a sequential functionalization approach.[1] Explore ligand-free conditions or specialized ligand systems known to promote C4-selectivity.[2] |
| Isomeric Impurities in Starting Material | Ensure the purity of the starting dichloroquinoline. Isomeric impurities will lead to a mixture of products.[3] |
| Thermodynamic vs. Kinetic Control | Analyze the product ratio over time. A changing ratio may indicate that the reaction is reaching thermodynamic equilibrium, which may favor a different isomer than the kinetically preferred one. Adjusting the reaction time and temperature can help control the outcome. |
Quantitative Data Summary
Table 1: Regioselective C2-Alkynylation of 2,4-Dichloroquinoline followed by C4-Suzuki Coupling [1]
| Entry | Alkyne | Product (Yield %) | Arylboronic Acid | Final Product (Yield %) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-4-chloroquinoline (85%) | Phenylboronic acid | 2-(Phenylethynyl)-4-phenylquinoline (82%) |
| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-4-chloroquinoline (80%) | 4-Methoxyphenylboronic acid | 2-(Hex-1-yn-1-yl)-4-(4-methoxyphenyl)quinoline (78%) |
| 3 | 3,3-Dimethyl-1-butyne | 2-(3,3-Dimethylbut-1-yn-1-yl)-4-chloroquinoline (75%) | 4-Fluorophenylboronic acid | 2-(3,3-Dimethylbut-1-yn-1-yl)-4-(4-fluorophenyl)quinoline (75%) |
Experimental Protocols
Protocol 1: Regioselective C2-Alkynylation of 2,4-Dichloroquinoline[1]
-
Reaction Setup: In a reaction vessel, combine 2,4-dichloroquinoline (1.0 mmol), 10% Pd/C (10 mol%), PPh₃ (20 mol%), and CuI (5 mol%).
-
Solvent and Reagents: Add water as the solvent, followed by the terminal alkyne (1.2 mmol).
-
Reaction Conditions: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, extract the product with an appropriate organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography.
Protocol 2: C4-Selective Suzuki Coupling of 2-Alkynyl-4-chloroquinoline[1]
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve the 2-alkynyl-4-chloroquinoline (1.0 mmol) and (PPh₃)₂PdCl₂ (0.05 mmol) in dioxane (5.0 mL).
-
Stirring: Stir the mixture for 10 minutes at room temperature, then heat to 80 °C.
-
Addition of Reagents: To this mixture, add a solution of PCy₃ (0.05 mmol) and Cs₂CO₃ (3.5 mmol) dissolved in water (3.0 mL), followed by the arylboronic acid (1.5 mmol).
-
Reaction Conditions: Continue stirring at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 1.2-2.4 equivalents relative to palladium), and a base (e.g., NaOtBu, 1.2-2.0 equivalents) to an oven-dried reaction vessel.
-
Addition of Reactants: Add the dichloroquinoline (1.0 equivalent) and the amine (1.0-1.5 equivalents).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane) to achieve a concentration of 0.1-0.5 M.
-
Reaction Conditions: Seal the vessel and heat the mixture with vigorous stirring, typically between 80-110 °C, for 2-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent and water, and separate the layers. Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate. Purify the product by column chromatography.
Visualizations
References
- 1. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 4,6-dichloroquinoline-3-carboxylate
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of synthetic intermediates is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 4,6-dichloroquinoline-3-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of a complete public dataset for this specific compound, a detailed comparison is made with its structural isomer, Ethyl 2,4-dichloroquinoline-3-carboxylate, offering valuable insights into the influence of substituent positioning on the spectral properties of the quinoline scaffold.
Executive Summary
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of substituted quinoline derivatives, based on standard laboratory practices.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution into a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
Data Presentation: A Comparative Analysis
Due to the absence of a complete public NMR dataset for this compound, the following tables provide the available data for this compound alongside the comprehensive data for its isomer, Ethyl 2,4-dichloroquinoline-3-carboxylate. This comparison highlights the expected regions for the signals of the target compound.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H2 | 9.13[1] | s | - |
| H5 | Data not available | d | Data not available | |
| H7 | Data not available | dd | Data not available | |
| H8 | Data not available | d | Data not available | |
| -OCH₂CH₃ | Data not available | q | Data not available | |
| -OCH₂CH₃ | Data not available | t | Data not available | |
| Ethyl 2,4-dichloroquinoline-3-carboxylate | H5 | 8.27 | dd | 8.3, 0.6 |
| H8 | 8.09 | dd | 8.3, 0.6 | |
| H7 | 8.03 | ddd | 7.7, 6.9, 1.4 | |
| H6 | 7.89 | ddd | 7.7, 6.9, 1.4 | |
| -OCH₂CH₃ | 4.51 | q | 7.1 | |
| -OCH₂CH₃ | 1.39 | t | 7.1 |
Note: The assignment for Ethyl 2,4-dichloroquinoline-3-carboxylate is based on published data.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | Data not available | Data not available |
| Ethyl 2,4-dichloroquinoline-3-carboxylate | C=O | 163.5 |
| C2 | 147.2 | |
| C4 | 144.7 | |
| C8a | 141.1 | |
| C7 | 133.7 | |
| C5 | 130.2 | |
| C6 | 129.1 | |
| C8 | 127.1 | |
| C4a | 124.9 | |
| C3 | 124.3 | |
| -OCH₂CH₃ | 63.4 | |
| -OCH₂CH₃ | 14.3 |
Note: The assignment for Ethyl 2,4-dichloroquinoline-3-carboxylate is based on published data.
Structure and Predicted NMR Correlations
The following diagram illustrates the molecular structure of this compound and the logical relationships for interpreting its NMR spectra.
Caption: Molecular structure and predicted NMR correlations.
Workflow for Spectral Analysis
The logical workflow for analyzing the NMR spectra of novel quinoline derivatives is outlined below.
Caption: Workflow for NMR spectral analysis.
Conclusion
The comprehensive NMR analysis of this compound is crucial for its application in drug discovery and development. While a complete experimental dataset for this compound remains elusive in the public domain, the available data, in conjunction with a detailed analysis of its structural isomer, Ethyl 2,4-dichloroquinoline-3-carboxylate, provides a strong foundation for its characterization. The presented data and workflows offer a valuable guide for researchers working with this and related quinoline derivatives, facilitating accurate structural confirmation and a deeper understanding of structure-property relationships. Further disclosure of complete experimental data for the title compound would be highly beneficial to the scientific community.
References
High-resolution mass spectrometry (HRMS) for accurate mass determination of derivatives
An essential tool in modern analytical chemistry, high-resolution mass spectrometry (HRMS) provides unparalleled accuracy and precision in determining the molecular masses of compounds.[1][2] For researchers, scientists, and professionals in drug development, HRMS is indispensable for the structural elucidation and accurate mass determination of novel derivatives, impurities, and metabolites.[2][3] This guide offers a comparative overview of common HRMS platforms, detailed experimental protocols, and data analysis workflows to aid in the accurate characterization of derivative compounds.
Comparison of High-Resolution Mass Spectrometry Platforms
The primary HRMS instruments used for the analysis of small molecule derivatives are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers.[3] Each platform operates on a different principle to achieve high resolution and mass accuracy, and each comes with distinct advantages and disadvantages.[4]
-
Time-of-Flight (TOF) MS: This technique measures the mass-to-charge ratio (m/z) of an ion by determining the time it takes to travel a known distance in a field-free region.[4][5] TOF analyzers are known for their high data acquisition speed, making them highly compatible with fast separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC).[5]
-
Orbitrap MS: An ion trap-based technology, the Orbitrap analyzer traps ions in an orbital motion around a central spindle-like electrode.[4][6] The frequency of this motion, which is dependent on the ion's m/z ratio, is detected and converted into a mass spectrum using a Fourier transform (FT).[4] Orbitrap instruments are renowned for their exceptional resolution and mass accuracy.[5][7]
-
Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS: In FT-ICR-MS, ions are trapped in a strong magnetic field, where they are excited into a circular path (cyclotron motion).[4] The frequency of this motion is measured and converted to a mass spectrum via Fourier transform. This method offers the highest available mass resolution and accuracy but is also the most expensive and complex due to its need for large superconducting magnets.[4]
The selection of an HRMS platform depends on the specific requirements of the analysis, such as the need for ultra-high resolution, speed of acquisition, or budget constraints.
Performance Comparison of HRMS Analyzers
| Feature | Time-of-Flight (TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Mass Resolution | Typically up to 60,000[4] | Typically up to 240,000 (can exceed 500,000)[4][5] | >1,000,000[4] |
| Mass Accuracy | < 5 ppm[4] | < 1-3 ppm[8] | < 1 ppm[8] |
| Dynamic Range | Good intrascan dynamic range[9] | Limited intrascan dynamic range (3-4 decades)[9] | Wide dynamic range |
| Acquisition Speed | Very Fast (ideal for UHPLC)[5] | Fast (has improved significantly)[9] | Slower |
| Cost & Complexity | Lower cost, less complex[4] | Moderate cost and complexity[4] | Highest cost, requires superconducting magnet[4] |
| Primary Use Case | Fast screening of complex mixtures, quantification[5] | High-confidence identification, structural elucidation[7][10] | Analysis of highly complex mixtures, metabolomics[4] |
Experimental Protocols for Accurate Mass Determination
A robust and well-defined experimental protocol is critical for obtaining high-quality HRMS data. The following outlines a typical workflow for the analysis of a small molecule derivative using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
Sample Preparation
The goal of sample preparation is to extract the derivative of interest from its matrix and prepare it in a solvent compatible with the LC-MS system.
-
Extraction: For biological samples like blood or plasma, a deproteinization step is common. This can be achieved by adding a cold organic solvent like acetonitrile, followed by centrifugation to precipitate proteins.[11] Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be used for complex matrices.[11]
-
Dilution: The extracted sample is typically diluted with a suitable solvent (e.g., a mixture of water and acetonitrile/methanol) to a concentration appropriate for HRMS analysis, usually in the low ng/mL to µg/mL range.
-
Filtration: To prevent clogging of the LC system, the final sample should be filtered through a 0.22 µm syringe filter.
Liquid Chromatography (LC) Separation
Chromatographic separation is essential to reduce matrix effects, separate isomers, and introduce the analyte into the mass spectrometer as a sharp peak.
-
Column: A reversed-phase C18 column is commonly used for the separation of small molecule derivatives.
-
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping up to a high percentage of organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: For UHPLC systems, flow rates are typically between 0.3 and 0.6 mL/min.
-
Injection Volume: Typically 1-5 µL.
High-Resolution Mass Spectrometry (HRMS) Analysis
-
Ionization: Electrospray Ionization (ESI) is the most common technique for small molecule derivatives, operated in either positive or negative ion mode depending on the analyte's properties.[2]
-
Acquisition Mode: Data is often acquired in a full-scan mode over a relevant m/z range (e.g., 100-1000 m/z). To obtain fragmentation data for structural confirmation, a data-dependent acquisition (DDA) approach is frequently used.[12] In DDA, the instrument automatically selects the most intense ions from the full scan for fragmentation (MS/MS).
-
Mass Resolution: A resolving power of at least 60,000 is recommended to ensure accurate mass measurements and separation from background interferences.[4]
-
Calibration: The mass analyzer should be calibrated before each analysis sequence to ensure high mass accuracy, typically aiming for a mass deviation of less than 1 ppm.[13]
Data Analysis and Interpretation
Once the raw data is acquired, a systematic workflow is followed to identify and confirm the structure of the derivative.
-
Peak Detection: Specialized software is used to process the raw data and detect chromatographic peaks corresponding to ions of interest.
-
Elemental Formula Generation: The high mass accuracy of HRMS allows for the generation of a shortlist of possible elemental formulas for the detected molecular ion.[13] The software calculates theoretical exact masses for potential formulas and compares them to the measured mass, filtering by a narrow mass tolerance window (e.g., < 5 ppm).
-
Isotopic Pattern Matching: The isotopic pattern of the detected peak is compared to the theoretical pattern for the proposed elemental formulas. A high match score provides additional confidence in the formula assignment.[12]
-
MS/MS Fragmentation Analysis: The fragmentation pattern obtained from the MS/MS spectrum provides crucial information about the molecule's structure. These fragments are used to confirm the proposed structure by comparing them to known fragmentation pathways or in-silico fragmentation prediction tools.[13]
-
Database/Library Searching: The experimental mass spectrum (both precursor and fragment ions) can be searched against spectral libraries (e.g., mzCloud) for a potential match, which can rapidly identify the compound if it is a known entity.[13]
References
- 1. measurlabs.com [measurlabs.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. longdom.org [longdom.org]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 10. HRMS and LC-HRMS Analysis Services | AxisPharm [axispharm.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of Ethyl Dichloroquinoline-3-Carboxylate Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the X-ray crystallographic data of ethyl dichloroquinoline-3-carboxylate derivatives. While the specific crystal structure for ethyl 4,6-dichloroquinoline-3-carboxylate is not publicly available, this guide leverages data from its isomers and other related derivatives to provide valuable structural insights. The information presented is crucial for understanding the solid-state conformation and intermolecular interactions that can influence the physicochemical properties and biological activities of this class of compounds.
Comparative Crystallographic Data
The solid-state architecture of quinoline derivatives is pivotal in drug design and material science. Although the crystal structure of this compound remains undetermined, analysis of its isomer, ethyl 2,4-dichloroquinoline-3-carboxylate, and other related structures provides a foundational understanding. The following table summarizes key crystallographic parameters from published studies on similar compounds, offering a basis for structural comparison.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| Ethyl 2,4-dichloroquinoline-3-carboxylate[1][2] | C₁₂H₉Cl₂NO₂ | Monoclinic | P2₁/c | 8.5860(4) | 19.9082(11) | 7.1304(4) | 100.262(1) | 1199.32(11) | 4 |
| Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate[3] | C₁₈H₁₄ClNO₃ | Monoclinic | P2₁/c | 10.176(1) | 15.629(2) | 11.282(1) | 115.463(1) | 1619.9(3) | 4 |
| Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate[4] | C₁₂H₁₀ClNO₃ | Triclinic | P1 | 9.328(5) | 11.043(2) | 12.350(4) | 70.57(3) | 1137.8(7) | 4 |
Experimental Protocols
The methodologies employed in the synthesis and crystallographic analysis of these compounds are crucial for reproducibility and further research. Below are detailed protocols extracted from the available literature.
Synthesis and Crystallization of Ethyl 2,4-dichloroquinoline-3-carboxylate[1]
-
Synthesis : Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol) and benzyltriethylammonium chloride (1.96 g) were placed in a 100 mL round-bottom flask with 15 mL of acetonitrile.
-
Phosphoryl chloride (0.88 mL, 9.46 mmol) was added dropwise while stirring.
-
The mixture was stirred at 40°C for 30 minutes and then refluxed for 1 hour.
-
The solvent was evaporated, and 15 mL of cold water was added and stirred for 1 hour to precipitate the product.
-
The precipitate, a mixture of ethyl 2,4-dichloroquinoline-3-carboxylate and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, was collected.
-
Crystallization : 15 mg of the crude ethyl 2,4-dichloroquinoline-3-carboxylate was dissolved in 0.5 mL of an ethanol-diethyl ether (1:1, v/v) solution. The solution was left to stand at room temperature for 7 days, after which the formed crystals were filtered.
X-ray Data Collection and Structure Refinement[1]
-
Data Collection : A Bruker APEXII CCD area-detector diffractometer was used for data collection with Mo Kα radiation (λ = 0.71073 Å). A total of 6785 reflections were measured, resulting in 2197 independent reflections.
-
Structure Refinement : The structure was refined using SHELXL software. The final R-factor was 0.035 for reflections with I > 2σ(I). Hydrogen atoms were positioned geometrically and refined using a riding model.
Visualizing the Workflow
To better illustrate the process from synthesis to structural analysis, the following diagrams outline the key steps.
Caption: Experimental workflow for the synthesis and crystallographic analysis of quinoline derivatives.
Structural Insights and Comparison
The crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate reveals that the quinoline ring system is nearly planar.[1][2] The dihedral angle between the mean planes of the quinoline and carboxylate groups is 87.06 (19)°.[1][2] In the crystal, molecules are linked by weak C—H⋯O hydrogen bonds, forming chains along the c-axis direction.[1][2]
In comparison, the structure of ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate also features a nearly planar dihydroquinolin-2-one ring system.[3] However, the carboxylate plane and the phenyl group are significantly twisted away from the ring system.[3] In this case, intermolecular interactions are dominated by N—H⋯O hydrogen bonds, which form dimers.[3]
The asymmetric unit of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate contains two independent molecules, with the quinoline ring systems of these molecules being non-planar to each other.[4] The crystal packing is characterized by N—H⋯O hydrogen bonds that create supramolecular layers.[4]
These comparisons highlight how different substitution patterns on the quinoline core influence not only the molecular conformation but also the nature of the intermolecular interactions, which in turn dictates the crystal packing.
Caption: Relationship between chemical structure and solid-state properties in quinoline derivatives.
References
Comparative study of the biological activity of different halogenated quinolines.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of different halogenated quinolines, supported by experimental data. This analysis delves into their antimicrobial and anticancer properties, highlighting the influence of halogen substitution on their efficacy.
Halogenated quinolines, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The incorporation of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into the quinoline scaffold can profoundly modulate their physicochemical properties and biological functions. This guide summarizes key findings on their antimicrobial and anticancer effects, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Comparative Anticancer Activity
The anticancer potential of halogenated quinolines has been demonstrated across various cancer cell lines. The type and position of the halogen substituent on the quinoline ring play a crucial role in determining their cytotoxic efficacy.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative bromo- and iodo-quinoline derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | Bromine | C6 (Rat Glioma) | 15.4 | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | Bromine | HeLa | 26.4 | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | Bromine | HT29 | 15.0 | [1] |
| 9-Bromo-5-morpholino-tetrazolo[1,5-c]quinazoline | Bromine | HeLa | 29.8 - 74.6 | [2] |
| 4-Hydroxy-3-iodo-quinol-2-one | Iodine | MRSA-1 | 0.097 (µg/mL) | [3][4] |
| 4-Hydroxy-3-iodo-quinol-2-one | Iodine | MRSA (distinct) | 0.049 (µg/mL) | [3][4] |
Note: Direct comparison between compounds should be made with caution due to variations in experimental conditions across different studies.
Key Signaling Pathway: Intrinsic Apoptosis
Many halogenated quinolines exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism triggered by these compounds.
Comparative Antimicrobial Activity
Halogenated quinolines have demonstrated significant activity against a range of microbial pathogens, including drug-resistant strains. The nature of the halogen atom and its substitution pattern are critical determinants of their antimicrobial spectrum and potency.
Quantitative Data Summary
The following table presents the Minimum Inhibitory Concentration (MIC) values of various halogenated quinolines against selected microbial strains. A lower MIC value signifies higher antimicrobial activity.
| Compound | Halogen | Microbial Strain | MIC (µg/mL) | Reference |
| 4-Hydroxy-3-iodo-quinol-2-one | Iodine | MRSA-1 | 0.097 | [3][4] |
| 4-Hydroxy-3-iodo-quinol-2-one | Iodine | MRSA (distinct strain) | 0.049 | [3][4] |
| Iodo-quinoline Derivatives (general) | Iodine | S. epidermidis | Active | [5] |
| Iodo-quinoline Derivatives (general) | Iodine | C. parapsilosis | Active | [5] |
| Halogenated Quinolines (general) | Various | MRSA | Active | [6] |
| Halogenated Quinolines (general) | Various | MRSE | Active | [6] |
| Halogenated Quinolines (general) | Various | VRE | Active | [6] |
| Fluoroquinolones (e.g., Ciprofloxacin) | Fluorine | P. aeruginosa | Potent | [7] |
| Fluoroquinolones (e.g., Moxifloxacin) | Fluorine | Gram-positive bacteria | Potent | [7] |
Mechanism of Action: Inhibition of DNA Gyrase
A primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial DNA gyrase and topoisomerase IV.[8] These enzymes are essential for DNA replication, recombination, and repair in bacteria.[8] By targeting these enzymes, halogenated quinolines can induce the fragmentation of the bacterial chromosome, leading to cell death.[8]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common technique for determining MIC values.
Experimental Workflow:
Detailed Steps:
-
Preparation of Reagents: Prepare a stock solution of the halogenated quinoline in a suitable solvent (e.g., DMSO). Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the halogenated quinoline stock solution with CAMHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well containing the serially diluted compound.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[8]
MTS Cell Viability Assay for Anticancer Activity
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This assay is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in cell culture media.
Experimental Workflow:
Detailed Steps:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the halogenated quinoline. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Structure-Activity Relationship (SAR) Insights
The biological activity of halogenated quinolines is intricately linked to their chemical structure. Key SAR observations include:
-
Type of Halogen: The nature of the halogen atom influences the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate cell membranes and interact with its target. For instance, the introduction of a fluorine atom can enhance metabolic stability and binding affinity.[9]
-
Position of Halogen: The position of the halogen on the quinoline ring is critical. Different positional isomers can exhibit vastly different biological activities.
-
Number of Halogens: Polyhalogenation, such as di- or tri-substitution, can in some cases lead to enhanced activity compared to monosubstituted analogs.[10]
-
Other Substituents: The presence of other functional groups on the quinoline ring, in addition to halogens, can further modulate the biological activity, often through synergistic effects.[10]
This comparative guide underscores the significant potential of halogenated quinolines as a versatile scaffold for the development of novel therapeutic agents. Further research focusing on systematic SAR studies and elucidation of mechanisms of action will be crucial for optimizing their efficacy and selectivity for various therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. mdpi.com [mdpi.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
In vitro assay protocols for testing the efficacy of novel enzyme inhibitors
For researchers, scientists, and drug development professionals, selecting the appropriate in vitro assay is a critical step in the evaluation of novel enzyme inhibitors. This guide provides a comparative overview of common assay formats, detailing their principles, protocols, and representative data to aid in making informed decisions for inhibitor screening and characterization.
The efficacy of a potential enzyme inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The choice of assay to determine this value can significantly impact the outcome and its physiological relevance. This guide compares two key aspects of assay selection: the detection method (spectrophotometry versus fluorometry) and the assay environment (biochemical versus cell-based).
Data Presentation: A Comparative Look at Inhibitor Potency
The following tables summarize quantitative data for enzyme inhibitors, showcasing the differences in measured potency that can arise from different assay methodologies.
Table 1: Comparison of Spectrophotometric and Fluorometric Assays for Acetylcholinesterase (AChE) Inhibitors
While direct side-by-side IC50 data for the same inhibitor using both methods can be sparse in single publications, a comparison of reported IC50 values from different studies highlights the generally higher sensitivity of fluorometric assays. Fluorometric methods can often detect inhibition at lower concentrations, resulting in lower apparent IC50 values.
| Inhibitor | Assay Type | Reported IC50 | Key Considerations |
| Tacrine | Fluorometric | 16.9 nM[1] | High sensitivity, suitable for potent inhibitors. |
| Donepezil | Spectrophotometric | 22.3 nM (converted from original data)[2] | Robust and widely used, but may be less sensitive for very potent compounds. |
| Methamidophos | Fluorometric | 0.075 mg/L | Demonstrates the utility of fluorometric assays for detecting less potent inhibitors as well.[1] |
Note: The IC50 values presented are from different sources and assay conditions may vary. They are intended to be illustrative of the general trends in sensitivity between the two methods.
Table 2: Comparison of Biochemical and Cell-Based Assays for Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors
The transition from a simplified biochemical environment to a complex cellular milieu often reveals discrepancies in inhibitor potency. Factors such as cell permeability, off-target effects, and competition with high intracellular concentrations of natural substrates (like ATP) can lead to differences in measured IC50 values.[3]
| Inhibitor | Target | Biochemical Assay IC50 (nM) | Cell-Based Assay (e.g., Cell Proliferation) IC50 (nM) |
| Palbociclib | CDK4 | 11 | ~100-500 (in various breast cancer cell lines) |
| Ribociclib | CDK4 | 10 | ~100-800 (in various breast cancer cell lines) |
| Abemaciclib | CDK4 | 2 | ~50-300 (in various breast cancer cell lines) |
| Palbociclib | CDK6 | 15 | ~100-500 (in various breast cancer cell lines) |
| Ribociclib | CDK6 | 39 | ~100-800 (in various breast cancer cell lines) |
| Abemaciclib | CDK6 | 5 | ~50-300 (in various breast cancer cell lines) |
Data for this table was synthesized from multiple sources to provide a comparative view.[4][5][6][7]
Experimental Protocols: Detailed Methodologies
Reproducibility is paramount in scientific research. The following sections provide detailed protocols for the key types of assays discussed.
Protocol 1: Spectrophotometric Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method, which measures the activity of AChE by detecting the product of acetylthiocholine hydrolysis.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The presence of an inhibitor reduces the rate of this color formation.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 50 mM, pH 8.0)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of DTNB solution to each well.
-
Add 10 µL of the test inhibitor dilution to the appropriate wells. Include a vehicle control (solvent only) and a positive control (a known AChE inhibitor).
-
Add 170 µL of phosphate buffer to each well.
-
To initiate the reaction, add 10 µL of the AChE enzyme solution to all wells except for the blank. Mix gently.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
-
Measurement:
-
Add 10 µL of the ATCI substrate solution to each well to start the reaction.
-
Immediately measure the absorbance at 412 nm every 10 seconds for 3 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: Fluorescence-Based Protease Inhibition Assay
This protocol describes a general method for measuring protease activity and its inhibition using a fluorogenic substrate.
Principle: The assay utilizes a synthetic peptide substrate that is flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher. Upon cleavage by the target protease, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to the protease activity. An inhibitor will reduce the rate of this fluorescence increase.
Materials:
-
Purified target protease
-
Fluorogenic protease substrate (e.g., a FRET-based substrate)
-
Assay buffer optimized for the target protease (pH, salt concentration)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate (to minimize light scatter)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified protease in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the working concentration.
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the diluted protease solution to each well. Include appropriate controls: a blank (assay buffer without enzyme), a positive control (a known inhibitor of the protease), and a vehicle control (solvent only).
-
Add 25 µL of the test inhibitor dilution to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Measurement:
-
Initiate the reaction by adding 25 µL of the substrate working solution to each well.
-
Immediately start monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore. Readings can be taken kinetically (e.g., every 1-2 minutes for 30-60 minutes) or as an endpoint measurement after a fixed incubation time.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
For endpoint assays, use the final fluorescence intensity values.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by fitting the data to a suitable curve.
-
Mandatory Visualizations
Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following diagrams were created using the Graphviz DOT language to illustrate key concepts in enzyme inhibition assays.
References
- 1. A fluorometric assay for acetylcholinesterase activity and inhibitor detection based on DNA-templated copper/silver nanoclusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. crossfire-oncology.com [crossfire-oncology.com]
- 5. researchgate.net [researchgate.net]
- 6. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Potency Showdown: Novel Quinoline Compounds Challenge Doxorubicin in Breast Cancer Cell Lines
For Immediate Release
A new wave of quinoline-based compounds is demonstrating significant cytotoxic potential against MCF-7 breast cancer cells, with some exhibiting potency that rivals or even surpasses the established chemotherapy agent, doxorubicin. This comparative guide provides a detailed analysis of the half-maximal inhibitory concentration (IC50) of these emerging drug candidates, alongside a thorough examination of the experimental protocols used for these evaluations and the underlying mechanisms of action.
This guide is intended for researchers, scientists, and professionals in the field of drug development, offering an objective comparison to aid in the evaluation of novel therapeutic agents. All quantitative data is presented in structured tables for clear comparison, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.
Comparative Potency (IC50) of New Quinolines and Doxorubicin against MCF-7 Breast Cancer Cells
The efficacy of a cytotoxic compound is commonly quantified by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for two novel quinoline compounds and the standard-of-care drug, doxorubicin, against the MCF-7 human breast cancer cell line. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Compound | IC50 Value (µM) | Reference |
| New Quinoline Compounds | ||
| 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | 29.8 | [1] |
| 4,6,7,8-tetrahydroquinolin-5(1H)-one derivative (Compound 4b) | 0.002 | [2][3] |
| Existing Drug | ||
| Doxorubicin | 1 - 8.3 (sensitive cell lines) up to 13.39 (resistant cell lines) | [4][5][6][7][8][9] |
Note: The IC50 values for Doxorubicin show a wide range, which can be attributed to variations in experimental protocols and the development of drug resistance in cell lines.[4][9] The novel quinolinone derivative (Compound 4b) demonstrates exceptional potency in the nanomolar range.[2][3]
Experimental Protocols: Determination of IC50 via MTT Assay
The IC50 values cited in this guide are predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.
Principle of the MTT Assay
Living cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer.
Detailed MTT Assay Protocol
The following is a generalized protocol for determining the IC50 of a compound in adherent cell lines like MCF-7. Specific parameters may vary between different research laboratories.
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (new quinoline derivatives, doxorubicin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest MCF-7 cells from culture flasks and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells to avoid solvent-induced toxicity.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plates for an additional 2 to 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
The IC50 value is determined from this curve as the concentration of the compound that results in 50% cell viability.
-
Mechanisms of Action: How These Compounds Combat Cancer
The cytotoxic effects of quinoline derivatives and doxorubicin are mediated through distinct and complex signaling pathways.
Doxorubicin's Multi-Faceted Attack
Doxorubicin is a well-characterized anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms.[4] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.[11][12]
-
Topoisomerase II Inhibition: It forms a stable complex with the DNA and the topoisomerase II enzyme, leading to DNA double-strand breaks and subsequent cell death.[4][11]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling to produce free radicals, which induce oxidative stress and damage cellular components, ultimately triggering apoptosis.[4][11]
Diverse Mechanisms of Novel Quinoline Compounds
Quinoline-based compounds exhibit a broader range of mechanisms, which can vary depending on their specific chemical structure. Some of the reported mechanisms of action for anticancer quinoline derivatives include:
-
Tubulin Polymerization Inhibition: Certain quinoline derivatives can interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[13]
-
Kinase Inhibition: Some quinolines act as inhibitors of various protein kinases, such as Src kinase, which are crucial for cancer cell proliferation and migration.[14]
-
Induction of Apoptosis: Many quinoline compounds have been shown to induce programmed cell death (apoptosis) through various signaling pathways.[15]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A flowchart illustrating the key steps of the MTT assay for determining IC50 values.
Caption: A diagram comparing the primary mechanisms of action of doxorubicin and a representative novel quinoline compound.
References
- 1. Anti-breast cancer activity of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jrmds.in [jrmds.in]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxorubicin - Wikipedia [en.wikipedia.org]
- 13. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 14. ijmphs.com [ijmphs.com]
- 15. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of Ethyl 4,6-dichloroquinoline-3-carboxylate Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of analogs derived from Ethyl 4,6-dichloroquinoline-3-carboxylate, focusing on their potential as anticancer agents. The information presented is based on experimental data from published research, offering insights into how structural modifications of the quinoline core influence cytotoxic activity.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer properties.[1][2] this compound serves as a versatile starting material for the synthesis of novel quinoline derivatives due to its reactive chloro-substituents at the C4 and C6 positions.[3] Modifications at these positions, particularly the introduction of various amino functionalities at the C4 position, have been explored to enhance anticancer efficacy. This guide summarizes the SAR of these analogs, presenting quantitative data on their cytotoxic effects against various cancer cell lines.
Data Presentation: Anticancer Activity of Quinoline Analogs
The following table summarizes the in vitro cytotoxic activity (IC50/GI50 in µM) of various 4-substituted-6-chloroquinoline analogs against different human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Compound ID | R Group (Substitution at C4) | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Parent Scaffold | This compound | - | - | - |
| Analog 1 | Butylamino | MDA-MB-468 (Breast) | >10.85 | [4] |
| Analog 2 | Butylamino | MCF-7 (Breast) | 11.52 - 14.47 | [4] |
| Analog 3 | N,N-dimethylethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 - 8.73 | [5] |
| Analog 4 | N,N-dimethylethane-1,2-diamine | MCF-7 (Breast) | 8.22 | [5] |
| Analog 5 | N,N-dimethylpropane-1,3-diamine | MDA-MB-468 (Breast) | >10.85 | [4] |
| Analog 6 | N,N-dimethylpropane-1,3-diamine | MCF-7 (Breast) | 11.52 - 14.47 | [4] |
| Analog 7 | 3-chloro-4-fluorophenylamino | - | Preliminary anticancer effects suggested | [3] |
| Analog 8 | 4-substituted benzyloxy (general) | Multiple lines | Potent activity (IC50 < 1 µM for some) | [6] |
| Analog 9 | 4-thioalkyl derivatives | HCT116 (Colon) | 1.99 - 4.9 µM for active compounds | [7] |
Structure-Activity Relationship Summary:
-
Substitution at C4: The nature of the substituent at the C4 position significantly influences the anticancer activity. Replacing the chloro group with an amino functionality is a common strategy.
-
Alkylamino Side Chains: The length and branching of the alkylamino side chain at C4 affect cytotoxicity. Diaminoalkanes, such as N,N-dimethylethane-1,2-diamine, have shown higher potency compared to simple alkylamines like butylamine.[4][5] This suggests that the presence of an additional nitrogen atom and the length of the linker are crucial for activity.
-
Aromatic and Heterocyclic Substituents: The introduction of substituted aryl or heterocyclic rings at the C4 position can lead to potent anticancer agents, with some compounds exhibiting IC50 values in the nanomolar range.[6]
-
Sulfur-containing Side Chains: The incorporation of thioalkyl groups at the C4 position has also yielded compounds with significant cytotoxic activity against colon cancer cell lines.[7]
-
The 6-Chloro Group: The chloro substituent at the C6 position is a common feature in many active quinoline-based anticancer agents and is generally considered to contribute favorably to the overall activity.[8]
Experimental Protocols
General Synthesis of 4-Amino-6-chloroquinoline-3-carboxylate Analogs
This protocol describes a general method for the nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom at the C4 position of this compound with various amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., butylamine, N,N-dimethylethylene-1,2-diamine)
-
Solvent (e.g., ethanol, DMF, or neat amine)
-
Base (e.g., K2CO3, Et3N, if necessary)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A mixture of this compound (1 equivalent) and the desired amine (2-5 equivalents) is prepared. The reaction can be carried out neat or in a suitable solvent like ethanol.[4][9]
-
The reaction mixture is heated to a temperature ranging from 80°C to 130°C and stirred for several hours (typically 6-24 hours), monitoring the progress by thin-layer chromatography (TLC).[4]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a solvent was used, it is removed under reduced pressure. The residue is then taken up in dichloromethane.[4]
-
The organic layer is washed sequentially with a 5% aqueous sodium bicarbonate solution, water, and brine.[4]
-
The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-amino-6-chloroquinoline-3-carboxylate analog.[10]
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as NMR and mass spectrometry.[4]
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Synthesized quinoline analogs
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cancer cells are seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
The synthesized compounds are dissolved in DMSO to prepare stock solutions and then serially diluted with the culture medium to the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
The culture medium from the wells is replaced with fresh medium containing the test compounds at various concentrations. Control wells containing medium with DMSO (vehicle control) and a standard anticancer drug are also included.
-
The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a 5% CO2 incubator.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium containing MTT is then removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (or GI50) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Mandatory Visualizations
Caption: Workflow for SAR studies of this compound analogs.
Caption: Signaling pathway of the MTT assay for cell viability determination.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate | 950266-34-9 [smolecule.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl 4,6-dichloroquinoline-3-carboxylate and Other Privileged Heterocyclic Scaffolds in Drug Design
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Heterocyclic compounds, particularly those containing nitrogen, are mainstays in this field, forming the backbone of a vast number of therapeutic agents. The quinoline ring system, a fusion of benzene and pyridine rings, has a storied history in medicine, beginning with the antimalarial quinine.[1] This guide provides an in-depth comparison of a specific, highly functionalized quinoline building block, Ethyl 4,6-dichloroquinoline-3-carboxylate, against other widely recognized heterocyclic cores: benzimidazole, indole, and pyrimidine. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-supported analysis to inform scaffold selection in the design of novel therapeutics.
Profile of the this compound Scaffold
This compound is a synthetically versatile intermediate that has garnered significant attention as a key building block for constructing diverse molecular libraries.[1] Its structure is distinguished by several key reactive sites that make it an ideal starting point for chemical elaboration.
-
Reactive Chlorine Atoms : The scaffold possesses two chlorine atoms at the C4 and C6 positions. The electron-deficient nature of the quinoline ring, amplified by the electron-withdrawing nitrogen atom and the C3-carboxylate group, makes these positions susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the controlled and regioselective introduction of a wide array of nucleophiles (e.g., amines, thiols, alcohols), enabling the systematic exploration of the chemical space around the core.
-
Ester Functional Group : The ethyl ester at the C3 position serves as another critical handle for modification. It can be readily hydrolyzed under basic conditions (saponification) to the corresponding carboxylic acid.[1] This acid can then be coupled with amines to form amides, further expanding the diversity of accessible derivatives.[1]
This combination of features makes the scaffold a powerful platform for developing compounds targeting a range of biological systems. Derivatives have been investigated for antimicrobial and anticancer properties, and the core is used to develop inhibitors for enzymes like mTOR and ligands for receptors such as the γ-aminobutyric acid type A (GABAA) receptor.[1]
Comparative Analysis of Heterocyclic Cores
While the this compound scaffold offers distinct synthetic advantages, it is essential to compare its fundamental properties and documented biological relevance with other "privileged scaffolds"—a term for molecular frameworks that can provide ligands for diverse biological targets.
Physicochemical Properties
The foundational physicochemical properties of a scaffold influence the drug-like characteristics of its derivatives, such as solubility, permeability, and metabolic stability.
| Property | Quinolone Core | Benzimidazole Core | Indole Core | Pyrimidine Core |
| Structure |
|
|
|
|
| Molecular Weight | 129.16 g/mol | 118.13 g/mol | 117.15 g/mol | 80.09 g/mol |
| H-Bond Donors | 0 | 1 | 1 | 0 |
| H-Bond Acceptors | 1 | 2 (1 in practice) | 1 | 2 |
| LogP | 2.03 | 1.53 | 2.14 | 0.43 |
Data for unsubstituted parent heterocycles. Values are computationally derived and serve as a baseline for comparison.
Biological Activities and Therapeutic Applications
The ultimate value of a scaffold lies in its ability to form the basis of effective drugs. The following table summarizes the broad therapeutic applications associated with each core and lists representative FDA-approved drugs.
| Scaffold | Common Therapeutic Areas | Example Approved Drugs |
| Quinoline | Antimalarial, Antibacterial, Anticancer, Anti-inflammatory, Antiviral[1][2][3] | Chloroquine (Antimalarial), Ciprofloxacin (Antibacterial), Montelukast (Anti-inflammatory), Topotecan (Anticancer)[1] |
| Benzimidazole | Anthelmintic, Antiulcer, Antihypertensive, Anticancer, Antiviral[4][5][6][7] | Albendazole (Anthelmintic), Omeprazole (Antiulcer, Proton-Pump Inhibitor), Candesartan (Antihypertensive) |
| Indole | Anticancer, Anti-inflammatory, Antimigraine, Antipsychotic[8][9][10][11][12] | Vincristine (Anticancer), Indomethacin (Anti-inflammatory), Sumatriptan (Antimigraine), Ondansetron (Antiemetic) |
| Pyrimidine | Anticancer, Antiviral, Antibacterial, CNS Disorders[13][14][15][16] | Imatinib (Anticancer, Kinase Inhibitor), Zidovudine (AZT, Antiviral), Trimethoprim (Antibacterial), Barbiturates (CNS Depressants) |
This comparison highlights the versatility of all four scaffolds. Benzimidazole and indole inherently contain a hydrogen-bond donating N-H group, which is often crucial for binding to protein targets.[4] Pyrimidine is a cornerstone of many kinase inhibitors, mimicking the adenine core of ATP.[16] The quinoline scaffold, while lacking an H-bond donor, provides a rigid, planar surface for π-π stacking interactions and, in the case of this compound, offers precisely positioned reactive handles for building out substituents to engage with specific pockets in a target protein.[1]
Synthesis and Experimental Protocols
The utility of a scaffold is directly tied to the robustness and efficiency of the chemical reactions used to create it and its derivatives.
Synthesis Workflow for this compound
The synthesis of the title compound typically begins from a substituted aniline and proceeds through a Gould-Jacobs reaction sequence. This involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline intermediate. The final step is a chlorination reaction to install the chloro groups at the C4 and C6 positions.[1][17]
Detailed Experimental Protocol: Chlorination
The following is a representative protocol for the chlorination of the 4-hydroxyquinoline precursor, a critical step in producing the title scaffold.
Objective: To synthesize this compound from Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.
Materials:
-
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0-5.0 eq) or Oxalyl Chloride with catalytic DMF
-
Dichloromethane (DCM) or Toluene (as solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in toluene, add phosphorus oxychloride dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.[1]
General Workflow for Kinase Inhibitor Screening
Derivatives from these scaffolds are frequently tested as kinase inhibitors. The following diagram illustrates a typical workflow for such a screening campaign.
Application in Targeting Signaling Pathways: The VEGFR Pathway
Many quinoline-based compounds function as tyrosine kinase inhibitors (TKIs). The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is critical in angiogenesis (the formation of new blood vessels) and is a major target in oncology. Quinoline scaffolds can serve as the core for ATP-competitive inhibitors that block VEGFR activity.
Conclusion
The this compound scaffold represents a highly valuable and synthetically tractable starting point in drug discovery. Its primary advantage lies in the two distinct and regiochemically defined reactive chlorine atoms, which allow for the systematic and logical generation of compound libraries via nucleophilic aromatic substitution. This is a feature not inherently present in the parent benzimidazole or indole scaffolds.
While benzimidazole and indole offer crucial hydrogen-bonding capabilities and pyrimidine serves as a premier bioisostere in kinase inhibitors, the rigid quinoline core provides a robust framework for positioning substituents to achieve high-affinity interactions. The strategic placement of reactive handles on the this compound scaffold empowers medicinal chemists to rapidly explore structure-activity relationships, making it a powerful tool in the rational design of novel therapeutics for a wide range of diseases. The choice of scaffold ultimately depends on the specific target and desired mechanism of action, but this quinoline derivative offers a compelling combination of structural rigidity, synthetic versatility, and proven biological relevance.
References
- 1. This compound | 21168-41-2 | Benchchem [benchchem.com]
- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Validating the Mechanism of Action of Bioactive Compounds Derived from Ethyl 4,6-dichloroquinoline-3-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4,6-dichloroquinoline-3-carboxylate serves as a versatile scaffold in medicinal chemistry, leading to the synthesis of numerous bioactive compounds with potential therapeutic applications.[1] This guide provides a comparative overview of the validated mechanisms of action for two prominent classes of compounds derived from this quinoline core: mTOR inhibitors for anticancer therapy and modulators of the GABA-A receptor for neurological applications. The information presented is supported by experimental data and detailed methodologies to aid in the research and development of novel therapeutics.
Section 1: Anticancer Activity via mTOR Pathway Inhibition
Quinoline derivatives have emerged as a significant class of molecules targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[2][3] Compounds synthesized from the this compound scaffold can be functionalized to act as potent inhibitors of mTOR, a key serine/threonine kinase that regulates cell growth, proliferation, and survival.
Comparative Analysis of mTOR Inhibitors
The following table summarizes the in vitro efficacy of representative quinoline-based mTOR inhibitors against different cancer cell lines. These compounds demonstrate the potential for developing potent and selective anticancer agents from the this compound backbone.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |
| 15a | HCT-116 (Colon) | 0.46 | mTOR | [4] |
| PC-3 (Prostate) | 0.61 | mTOR | [4] | |
| MCF-7 (Breast) | 0.24 | mTOR | [4] | |
| 16b | HCT-116 (Colon) | 0.36 | mTOR | [2] |
| PC-3 (Prostate) | 0.50 | mTOR | [2] | |
| MCF-7 (Breast) | 0.11 | mTOR | [2] | |
| Compound 4f | A549 (Lung) | Comparable to Doxorubicin | EGFR | [5] |
| MCF-7 (Breast) | Comparable to Doxorubicin | EGFR | [5] | |
| Quinoline 7 | T47D (Breast) | 0.016 | Not Specified | [6] |
Experimental Protocols
Western Blot Analysis for mTOR Pathway Inhibition
This protocol details the steps to assess the phosphorylation status of key downstream effectors of mTOR, such as S6K and 4E-BP1, to confirm target engagement.
-
Cell Culture and Treatment: Culture cancer cell lines (e.g., HCT-116, PC-3, MCF-7) to 70-80% confluency. Treat cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-mTOR, total mTOR, phospho-S6K, total S6K, phospho-4E-BP1, and total 4E-BP1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Signaling Pathway and Experimental Workflow
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of a quinoline derivative.
Caption: Experimental workflow for validating the anticancer mechanism of action.
Section 2: GABAA Receptor Modulation
Derivatives of quinolines can be transformed into compounds, such as pyrazolo[1,5-a]quinazolines, that modulate the function of the γ-aminobutyric acid type A (GABAA) receptor.[7] This receptor is a ligand-gated ion channel and a primary target for anxiolytic, sedative, and anticonvulsant drugs. These compounds can act as positive allosteric modulators (enhancing the effect of GABA) or negative allosteric modulators (reducing the effect of GABA).
Comparative Analysis of GABAA Receptor Modulators
The following table presents data on the modulation of GABA-induced chloride currents by representative pyrazolo[1,5-a]quinazoline derivatives.
| Compound ID | Receptor Subtype | Modulation at 100 µM (% of GABA response) | Activity Profile | Reference |
| Compound 8a | α1β2γ2L | +57% | Partial Agonist | [8] |
| Compound 14 | α1β2γ2L | +85% | Partial Agonist | [8] |
| Compound 6b | α1β2γ2L | Enhances Cl- current | Partial Agonist | [7] |
| Compound 6a | α1β2γ2L | Reduces Cl- current | Inverse Partial Agonist | [7] |
| Compound 3 | α1β2γ2L | Antagonizes Lorazepam effect | Antagonist | [9] |
Experimental Protocols
Radioligand Binding Assay for GABAA Receptor
This protocol is used to determine the binding affinity of a test compound to the benzodiazepine site on the GABAA receptor.[10][11][12]
-
Membrane Preparation: Homogenize rat brains in a sucrose buffer. Perform a series of centrifugations to isolate the synaptic membranes. Wash the membranes multiple times to remove endogenous GABA.[11][13]
-
Binding Assay: Incubate the prepared membranes with a radioligand (e.g., [3H]flumazenil) and varying concentrations of the test compound in a 96-well plate.
-
Incubation and Filtration: Incubate the mixture at 4°C for a specified time (e.g., 45 minutes).[11] Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Wash the filters and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
This technique directly measures the effect of a compound on the function of the GABAA receptor.[8][9]
-
Oocyte Preparation and Injection: Isolate and prepare Xenopus laevis oocytes. Inject the oocytes with cRNA encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2L).
-
Electrophysiological Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Compound Application: Perfuse the oocyte with a solution containing a low concentration of GABA (EC5-10) to elicit a baseline current. Co-apply the test compound with GABA and measure the change in the chloride current.
-
Data Analysis: Express the effect of the compound as the percentage potentiation or inhibition of the GABA-induced current. Generate concentration-response curves to determine the EC50 or IC50 of the compound.
Signaling and Workflow Diagrams
Caption: Mechanism of GABAA receptor modulation by a quinoline derivative.
Caption: Workflow for validating GABAA receptor modulatory activity.
Conclusion
Bioactive compounds derived from this compound demonstrate significant potential as both anticancer agents and modulators of neuronal activity. The validation of their mechanism of action through rigorous experimental protocols, such as those outlined in this guide, is crucial for their advancement as therapeutic candidates. The provided data and methodologies offer a framework for researchers to compare and evaluate novel derivatives, ultimately facilitating the development of more effective and targeted drugs.
References
- 1. This compound | 21168-41-2 | Benchchem [benchchem.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel quinoline-based mTOR inhibitors via introducing intra-molecular hydrogen bonding scaffold (iMHBS): The design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays [mdpi.com]
- 10. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 4,6-dichloroquinoline-3-carboxylate: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety information and step-by-step procedures for the proper disposal of Ethyl 4,6-dichloroquinoline-3-carboxylate, a halogenated heterocyclic compound. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
Researchers, scientists, and drug development professionals handling this compound must be aware of its hazard profile and follow stringent disposal protocols. This compound is classified as a hazardous substance, and its improper disposal can lead to significant environmental contamination and health risks.
Hazard Profile and Safety Data
Before handling this compound, it is imperative to be familiar with its associated hazards. The following table summarizes key quantitative safety data.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation.[1] |
Experimental Protocols: Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical final step in any experimental workflow. As a chlorinated organic compound, it must be treated as hazardous waste and segregated for specialized disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid and liquid waste containing this compound. The container must be compatible with chlorinated organic compounds.[2][3]
-
Halogenated Waste Stream: This waste must be collected as part of the "halogenated organic waste" stream. Do not mix with non-halogenated solvents or other waste categories to prevent chemical reactions and ensure proper disposal routing.[3][4]
-
Solid Waste: Collect any solid residues, contaminated personal protective equipment (PPE) such as gloves, and weighing papers in the designated solid halogenated waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for liquid halogenated waste. The first rinse of any glassware that contained the compound must also be collected as hazardous waste.[4]
2. Container Management and Labeling:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., GHS07 for irritant).[2][3]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[5][2]
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[3] Use secondary containment for liquid waste containers to prevent spills.[4]
3. Disposal and Removal:
-
Professional Disposal Service: The disposal of halogenated organic waste must be handled by a licensed hazardous waste disposal company.[6] Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal.
-
Incineration: High-temperature incineration is a common and effective method for the complete destruction of chlorinated organic compounds.[1]
-
Documentation: Maintain accurate records of the accumulated hazardous waste as required by your institution and local regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 4,6-dichloroquinoline-3-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 4,6-dichloroquinoline-3-carboxylate. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 21168-41-2
-
Molecular Formula: C₁₂H₉Cl₂NO₂
Hazard Summary: this compound is a solid chemical that poses the following primary hazards[1]:
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
-
May cause long-lasting harmful effects to aquatic life (H413)[2]
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive approach combining engineering controls and appropriate PPE is mandatory to ensure safe handling.
Engineering Controls
-
Fume Hood: All handling of this compound, especially when dealing with the powdered form, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust particles.[3][4][5]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this chemical:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or dust generation.[6][7][8] | To protect against eye irritation from dust particles and potential splashes. |
| Skin Protection | A lab coat must be worn. For procedures with a higher risk of contamination, chemical-resistant aprons and oversleeves are recommended.[7] | To prevent skin contact and irritation. |
| Hand Protection | Nitrile gloves are recommended for handling this compound. Ensure gloves are regularly inspected for tears or degradation and are changed immediately upon contamination.[9] | To protect hands from skin irritation. Nitrile offers good resistance to a range of chemicals. |
| Respiratory Protection | For routine handling within a fume hood, specific respiratory protection may not be required. In situations where dust generation is unavoidable, a NIOSH-approved respirator for particulates should be used.[8][10] | To prevent respiratory tract irritation from inhalation of the powdered chemical. |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed.
Weighing and Solution Preparation
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and the fume hood is operational.
-
Weighing: To minimize dust dispersion, do not weigh the powdered chemical directly on an open balance.[5] Instead, pre-tare a sealed container, transfer the approximate amount of the chemical into the container inside the fume hood, and then seal it before moving to the balance for an accurate measurement.[5]
-
Dissolving: Add the solvent to the container with the weighed solid inside the fume hood. Gently swirl to dissolve.
Use in Experiments
-
All experimental procedures involving this compound should be carried out within a fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep all containers with the chemical closed when not in use.
Disposal Plan
Proper disposal of chemical waste is critical to laboratory safety and environmental protection.
Waste Segregation
-
Halogenated Organic Waste: All waste containing this compound, including unused product, contaminated solutions, and rinsates, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[1][11][12][13]
-
Contaminated Solids: Disposable lab supplies such as gloves, weigh boats, and paper towels that are contaminated with the chemical should be placed in a separate, sealed, and labeled container for solid chemical waste.[2]
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with their contents.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Follow your institution's hazardous waste disposal procedures for the collection and disposal of halogenated organic waste.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. scribd.com [scribd.com]
- 3. umdearborn.edu [umdearborn.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 6. sc.edu [sc.edu]
- 7. sams-solutions.com [sams-solutions.com]
- 8. realsafety.org [realsafety.org]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. documents.uow.edu.au [documents.uow.edu.au]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
